3-Chloro-4-fluoro-benzamidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILWMICXIRTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369628 | |
| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477844-52-3 | |
| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-chloro-4-fluoro-benzamidine hydrochloride, a key building block in modern medicinal chemistry. The document delves into its chemical and physical properties, provides detailed, field-proven synthetic protocols, and explores its critical role in the development of targeted therapeutics, particularly serine protease inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the strategic application of this versatile chemical intermediate.
Introduction: The Strategic Importance of the Halogenated Benzamidine Scaffold
This compound has emerged as a valuable intermediate in pharmaceutical research and development.[1] Its utility stems from the unique combination of a benzamidine core, which is a well-established pharmacophore for interacting with serine proteases, and the strategic placement of chloro and fluoro substituents on the phenyl ring.[1] These halogens modulate the compound's physicochemical properties, including its electronic character and lipophilicity, thereby influencing its reactivity and the biological activity of the resulting drug candidates.[2] The hydrochloride salt form enhances its solubility and stability, making it more amenable to laboratory handling and various reaction conditions.[1] This guide will provide a deep dive into the core attributes of this compound, empowering researchers to leverage its full potential in their drug discovery programs.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. While comprehensive experimental data for this compound is not fully consolidated in publicly available literature, the following tables summarize its known attributes and expected properties based on closely related structures.
Table 1: Compound Identification and Key Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 477844-52-3 | |
| Molecular Formula | C₇H₇Cl₂FN₂ | |
| Molecular Weight | 209.05 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C, dry environment | [1] |
Table 2: Physicochemical Data (Experimental and Predicted)
| Property | Value/Description | Rationale/Comments |
| Melting Point | Data not publicly available. | Expected to be a crystalline solid with a relatively high melting point, typical for hydrochloride salts of organic bases. |
| Solubility | The hydrochloride form improves solubility in aqueous and polar protic solvents.[1] Soluble in organic solvents like DMSO and DMF. | The salt form increases polarity. For unsubstituted benzamidine HCl, solubility is ~3 mg/mL in PBS and ~25 mg/mL in DMSO.[4] Similar behavior is expected. |
| pKa | Data not publicly available. | The benzamidine group is basic. The pKa of benzamidine is approximately 11.6. The electron-withdrawing chloro and fluoro substituents are expected to slightly decrease the basicity of the amidine group. |
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is reliably achieved via a two-step process, starting from the commercially available 3,4-dichloronitrobenzene. The workflow involves the synthesis of the key intermediate, 3-chloro-4-fluorobenzonitrile, followed by its conversion to the target benzamidine hydrochloride via the Pinner reaction. This protocol is designed as a self-validating system, incorporating in-process controls and characterization steps to ensure the identity and purity of the final product.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for 3-Chloro-4-fluoro-benzamidine HCl.
Step 1: Synthesis of 3-Chloro-4-fluorobenzonitrile (Intermediate)
Rationale: The initial steps focus on creating the benzonitrile intermediate. The conversion of 3,4-dichloronitrobenzene to 3-chloro-4-fluoronitrobenzene via a halogen exchange (Halex) reaction is a common industrial method.[5] Subsequent reduction of the nitro group to an aniline is a standard transformation, often achieved with high yield using catalytic hydrogenation or metal/acid reduction.[3] The final conversion to the nitrile is accomplished via the Sandmeyer reaction, a classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.
Protocol:
-
Fluorination: In a suitable reactor, combine 3,4-dichloronitrobenzene with anhydrous potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Heat the mixture (e.g., 140-150 °C) and monitor the reaction by TLC or GC until the starting material is consumed.[5] After cooling, the product, 3-chloro-4-fluoronitrobenzene, is isolated through distillation or crystallization.
-
Reduction: The 3-chloro-4-fluoronitrobenzene is reduced to 3-chloro-4-fluoroaniline. A preferred method is catalytic hydrogenation: dissolve the nitro compound in a solvent like ethanol or ethyl acetate, add a catalyst (e.g., 5-10% Pd/C), and subject the mixture to hydrogen gas in a Parr shaker or similar apparatus until hydrogen uptake ceases.[3] Filter off the catalyst and remove the solvent under reduced pressure.
-
Sandmeyer Reaction:
-
Dissolve the resulting 3-chloro-4-fluoroaniline in aqueous hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. A reaction will occur, often with foaming.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure completion.
-
Extract the product, 3-chloro-4-fluorobenzonitrile, with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography or recrystallization.
-
Validation: The identity and purity of the 3-chloro-4-fluorobenzonitrile intermediate should be confirmed by melting point (reported as 69-71 °C), ¹H NMR, and ¹³C NMR spectroscopy before proceeding.
Step 2: Synthesis of this compound (Pinner Reaction)
Rationale: The Pinner reaction is a classic method for converting nitriles into amidines.[6][7] It proceeds in two distinct stages: first, the acid-catalyzed reaction of the nitrile with an alcohol to form an imidate salt (the "Pinner salt"), and second, the treatment of this salt with ammonia to form the amidine.[7] The use of anhydrous conditions is critical in the first step to prevent hydrolysis of the nitrile to an amide.
Protocol:
-
Pinner Salt Formation:
-
Dissolve the 3-chloro-4-fluorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (excess, e.g., 5-10 equivalents) and an anhydrous solvent like diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for several hours, ensuring the mixture remains saturated and the temperature is controlled.
-
Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The Pinner salt, ethyl 3-chloro-4-fluorobenzimidate hydrochloride, will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
-
-
Ammonolysis:
-
Suspend the isolated Pinner salt in a cold solution of anhydrous ethanol.
-
Bubble anhydrous ammonia (NH₃) gas through the suspension, or add a saturated solution of ammonia in ethanol, while maintaining a low temperature.
-
Continue the addition until the reaction is complete (monitored by TLC or the disappearance of the solid imidate).
-
The byproduct, ammonium chloride, will precipitate. Filter the reaction mixture to remove it.
-
Concentrate the filtrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Validation: The final product should be characterized to confirm its identity and purity.
-
Appearance: Off-white solid.
-
Purity: ≥95% by HPLC.
-
Spectroscopic Analysis (Expected):
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons (typically in the range of 7.5-8.0 ppm) and broad signals for the -NH₂ and -NH₂⁺ protons of the amidinium group (often downfield, >9.0 ppm).
-
¹³C NMR (DMSO-d₆): Expect signals for the aromatic carbons, with characteristic shifts for the carbons bonded to fluorine and chlorine, and a key signal for the amidinium carbon (-C(NH₂)₂⁺) typically in the range of 160-170 ppm.
-
IR (KBr): Expect characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650-1680 cm⁻¹), and C-Cl and C-F bond vibrations.
-
Mass Spectrometry (ESI+): Expect to see the molecular ion for the free base [C₇H₆ClFN₂ + H]⁺ at m/z ≈ 173.02.
-
Applications in Drug Discovery: A Scaffold for Targeted Inhibitors
The 3-chloro-4-fluoro-benzamidine scaffold is a privileged structure in medicinal chemistry, primarily due to the ability of the basic amidine group to form strong salt bridges and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate) in the active sites of enzymes, particularly serine proteases.[1]
Diagram 2: Role of Benzamidine in Serine Protease Inhibition
Caption: Benzamidine forming key interactions in a serine protease active site.
Factor Xa Inhibitors: The Case of Betrixaban
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. Its inhibition is a major strategy for the prevention and treatment of thrombosis.[8] Many direct FXa inhibitors utilize a benzamidine or a bioisostere to anchor into the S1 specificity pocket of the enzyme, which contains an aspartate residue (Asp189).
This compound is a key precursor for the synthesis of complex FXa inhibitors. While not a direct precursor for the final drug Betrixaban, it is used to synthesize a related key intermediate. The structure of Betrixaban, N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, contains a dimethylated benzamidine group, which is readily prepared from the corresponding benzamidine.[8] The synthetic strategy involves coupling an activated benzoic acid derivative with an aniline, where the benzamidine moiety is a critical component for biological activity.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA repair. Inhibiting PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality. Many PARP inhibitors are designed to mimic the nicotinamide portion of the NAD⁺ substrate. While benzamides are more common mimics, the benzamidine scaffold can also be utilized to engage with the enzyme's active site. The 3-chloro-4-fluoro substitution pattern provides vectors for further chemical elaboration to optimize potency and selectivity.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical R&D. Its utility is defined by the combination of a proven pharmacophore (benzamidine) and strategic halogenation that allows for fine-tuning of molecular properties. The synthetic pathways to this compound are well-established and reliable. By understanding its chemical properties, synthesis, and the rationale behind its use in medicinal chemistry, researchers can effectively employ this scaffold to design and develop novel therapeutics targeting a range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS:477844-52-3 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(5-Chloropyridin-2-Yl)-2-(4-(N,N-Dimethylcarbamimidoyl)B… [cymitquimica.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine hydrochloride (CAS: 477844-52-3)
This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-benzamidine hydrochloride, a versatile building block for researchers, scientists, and drug development professionals. This document delves into its chemical properties, synthesis, analytical methodologies, and its role as a serine protease inhibitor, offering insights into its potential therapeutic applications.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a substituted benzamidine derivative that has garnered interest in medicinal chemistry due to its potential as a precursor for synthesizing targeted therapeutic agents.[1] The benzamidine moiety is a well-established pharmacophore known for its ability to competitively inhibit serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.[2][3][4] The presence of chloro and fluoro substituents on the benzene ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing inhibitors with enhanced potency and selectivity.[1] This guide will explore the fundamental characteristics of this compound and its applications in the realm of drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research.
| Property | Value | Source |
| CAS Number | 477844-52-3 | [5] |
| Molecular Formula | C₇H₇Cl₂FN₂ | [5] |
| Molecular Weight | 209.05 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥96% | [6] |
| Solubility | Soluble in water | [1] |
| Storage | Store at 2-8°C | [6] |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be logically divided into three key stages:
-
Fluorination: Introduction of the fluorine atom.
-
Reduction: Conversion of the nitro group to an amine.
-
Amidation: Formation of the benzamidine moiety.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical representation based on analogous preparations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 3-Chloro-4-fluoronitrobenzene from 3,4-Dichloronitrobenzene [7]
-
In a flask equipped with a stirrer and condenser, dissolve 3,4-dichloronitrobenzene in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add an excess of potassium fluoride (KF).
-
Heat the reaction mixture to a high temperature (e.g., 150-180°C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-4-fluoronitrobenzene.
Step 2: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluoronitrobenzene [8]
-
To a solution of 3-chloro-4-fluoronitrobenzene in ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 3-chloro-4-fluoroaniline.
Step 3: Conversion of 3-Chloro-4-fluoroaniline to 3-Chloro-4-fluorobenzonitrile (Sandmeyer Reaction)
-
This standard organic transformation involves the diazotization of the aniline followed by reaction with a cyanide salt.
Step 4: Synthesis of this compound from 3-Chloro-4-fluorobenzonitrile (Pinner Reaction) [9]
-
Bubble dry hydrogen chloride gas through a solution of 3-chloro-4-fluorobenzonitrile in anhydrous ethanol at 0°C to form the Pinner salt (an imino ether hydrochloride).
-
Treat the Pinner salt with a solution of ammonia in ethanol to yield the benzamidine.
-
The hydrochloride salt can be precipitated by the addition of ethereal HCl.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for purity assessment. While a specific method for this compound is not published, a general method can be adapted from protocols for similar halogenated aromatic compounds.[10][11]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. For the related compound 3-chloro-4-fluoroaniline, the mass spectrum shows a characteristic isotopic pattern for the chlorine atom.[14] A similar pattern would be expected for 3-Chloro-4-fluoro-benzamidine.
Expected Fragmentation Pattern:
-
Molecular Ion (M+) : A prominent peak corresponding to the molecular weight.
-
Isotopic Peak (M+2) : A peak at two mass units higher than the molecular ion, with an intensity of approximately one-third of the M+ peak, characteristic of the ³⁷Cl isotope.
-
Key Fragments : Loss of ammonia (NH₃), the amidine group (C(NH)NH₂), and halogen atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. While experimental data for this compound is not publicly available, predicted spectra can be inferred from related structures like 3-chloro-4-fluorobenzaldehyde and other benzamidine derivatives.[15][16]
Predicted ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons : A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to coupling between the protons and with the fluorine atom.
-
Amidine Protons (NH₂) : Broad singlets in the downfield region (δ 8.5-9.5 ppm), which are exchangeable with D₂O.
Mechanism of Action and Therapeutic Potential
The primary therapeutic interest in this compound lies in its role as a precursor for serine protease inhibitors.[1]
Inhibition of Serine Proteases
Serine proteases, such as trypsin, thrombin, and Factor Xa, are characterized by a highly reactive serine residue in their active site.[3][17] Benzamidine derivatives act as competitive inhibitors by mimicking the natural substrates (arginine and lysine) and binding to the active site, thereby blocking enzymatic activity.[4][18][19]
Signaling Pathways and Therapeutic Applications
Serine proteases are integral to a multitude of signaling pathways, and their dysregulation is implicated in various diseases.[][21]
-
Coagulation Cascade : Thrombin and Factor Xa are key enzymes in the coagulation cascade, and their inhibition is a major strategy for the treatment of thrombosis.[22][23][24] Derivatives of 3-Chloro-4-fluoro-benzamidine could be explored for the development of novel anticoagulants.
-
Inflammation : Proteases released during inflammation can contribute to tissue damage. Inhibiting these proteases is a potential anti-inflammatory strategy.
-
Cancer : Certain serine proteases are involved in tumor growth, invasion, and metastasis.[2] Therefore, inhibitors of these enzymes have potential as anti-cancer agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage : Store in a tightly sealed container in a cool, dry place.[6]
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for synthesizing serine protease inhibitors positions it as a compound of interest for researchers targeting diseases related to coagulation, inflammation, and cancer. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of bovine and human thrombins by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:477844-52-3 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 6. This compound | 477844-52-3 [sigmaaldrich.com]
- 7. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Chloro-benzamidine | C7H7ClN2 | CID 204144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum [chemicalbook.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design of benzamidine-type inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-4-fluoro-benzamidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Chloro-4-fluoro-benzamidine hydrochloride, a pivotal intermediate in modern medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation via the Pinner reaction and its structural elucidation through various spectroscopic and analytical techniques. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific protocol.
Introduction and Significance
This compound is a versatile chemical building block with significant applications in pharmaceutical research and development.[1] Its structure, featuring a benzamidine core substituted with chloro and fluoro groups, imparts unique reactivity and selectivity.[1] These halogen substitutions are critical in modulating the electronic properties and binding affinities of derivative compounds, making it a valuable precursor for synthesizing novel therapeutic agents, particularly inhibitors targeting specific enzymes and receptors in anti-inflammatory and anti-cancer drug discovery programs.[1][2]
The hydrochloride salt form of the amidine enhances its stability and aqueous solubility, facilitating easier handling and formulation in laboratory and preclinical settings.[1][3] This guide provides an in-depth examination of a reliable synthesis pathway and a multi-faceted characterization strategy to validate the identity, structure, and purity of the final compound.
Synthesis via the Pinner Reaction
The most common and reliable method for preparing benzamidine derivatives from their corresponding benzonitriles is the Pinner reaction.[4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically hydrogen chloride) to form an intermediate imino ester salt, known as a Pinner salt.[5][6] This intermediate is then reacted with ammonia to yield the desired amidine.[7]
Principle and Mechanism
The Pinner reaction proceeds in two main stages:
-
Formation of the Pinner Salt: The nitrile nitrogen of the starting material, 3-Chloro-4-fluorobenzonitrile, is protonated by anhydrous hydrogen chloride. This activation increases the electrophilicity of the nitrile carbon, which is then attacked by a nucleophilic alcohol (e.g., ethanol). The resulting intermediate is the ethyl imidate hydrochloride, or Pinner salt.
-
Ammonolysis: The Pinner salt is a reactive intermediate.[4] Subsequent treatment with ammonia displaces the ethoxy group to form the final 3-Chloro-4-fluoro-benzamidine, which is isolated as its stable hydrochloride salt.
Synthesis Workflow```dot
Caption: Complementary analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. A deuterated solvent such as DMSO-d₆ or D₂O is used.
-
¹H NMR: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.5-8.0 ppm). They will exhibit a complex splitting pattern due to ortho-, meta-, and para-couplings with each other, as well as coupling to the fluorine atom. [8] * Amine/Amidinium Protons (4H): The protons on the nitrogen atoms (-NH₂ and =NH₂⁺) will appear as broad singlets at a downfield chemical shift (typically > 9.0 ppm in DMSO-d₆). [3][9]Their chemical shift is highly dependent on solvent, concentration, and temperature.
-
-
¹³C NMR: The carbon spectrum reveals the number and type of carbon environments.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bonded to fluorine will show a large one-bond C-F coupling constant.
-
Amidinium Carbon (C=N): The carbon of the C(=NH₂)NH₂ group will appear significantly downfield, typically in the range of 160-170 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is used to identify the key functional groups present in the molecule. [10]The sample is typically analyzed as a KBr pellet or using an ATR accessory.
-
N-H Stretching: Strong, broad absorptions in the region of 3100-3400 cm⁻¹ are characteristic of the N-H bonds in the protonated amidine group.
-
C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ corresponds to the C=N double bond stretching vibration of the amidinium group. [10]* Aromatic C=C Stretching: Medium to sharp bands will appear in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: A strong, sharp absorption band typically appears in the 1100-1250 cm⁻¹ region.
-
C-Cl Stretching: A medium to strong absorption is expected in the 700-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will show a peak corresponding to the cationic part of the molecule [M]+, which is the 3-Chloro-4-fluoro-benzamidine free base (C₇H₆ClFN₂). The expected m/z would be ~172.02.
-
Isotopic Pattern: A critical diagnostic feature is the presence of the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the spectrum will display two peaks for any chlorine-containing fragment: one for the ion with ³⁵Cl and a smaller one (at m/z + 2) for the ion with ³⁷Cl. [11]The intensity ratio of these peaks will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule. [12][13]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. [10]For the hydrochloride salt, analysis for chlorine content can also be performed. The experimental values should be within ±0.4% of the theoretical values calculated for the molecular formula C₇H₇Cl₂FN₂, confirming the compound's empirical formula and high purity. [14]
Comprehensive Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂FN₂ | [15] |
| Molecular Weight | 209.05 g/mol | [15] |
| Appearance | White to off-white crystalline solid | N/A |
| CAS Number | 477844-52-3 | [15] |
Table 1: Physicochemical Properties of this compound.
| Technique | Characteristic Feature | Expected Range / Value |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.0 ppm |
| Amidinium (NH) Protons | δ > 9.0 ppm (broad) | |
| FTIR | N-H Stretch | 3100 - 3400 cm⁻¹ |
| C=N Stretch | 1650 - 1680 cm⁻¹ | |
| C-F Stretch | 1100 - 1250 cm⁻¹ | |
| Mass Spec (ESI+) | [M]⁺ Peak (Free Base) | m/z ≈ 172.02 |
| Isotopic Peak Ratio | [M]⁺ : [M+2]⁺ ≈ 3:1 | |
| Elemental Analysis | %C, %H, %N, %Cl | Matches theoretical values for C₇H₇Cl₂FN₂ |
Table 2: Summary of Expected Spectroscopic and Analytical Data.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times to avoid skin and eye contact. [15]Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This guide has detailed a robust and reliable methodology for the synthesis of this compound via the Pinner reaction, starting from 3-Chloro-4-fluorobenzonitrile. The rationale behind key experimental parameters, such as anhydrous conditions and low temperatures, has been explained to ensure successful and high-yield synthesis. Furthermore, a comprehensive analytical workflow employing NMR, FTIR, Mass Spectrometry, and Elemental Analysis has been described. This multi-technique approach provides a self-validating system to confirm the chemical identity, structure, and purity of the final product, ensuring its suitability for downstream applications in pharmaceutical and chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Impurity analysis in chloride salts using various analytical techniques [morressier.com]
- 15. 477844-52-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
The Strategic Application of 3-Chloro-4-fluoro-benzamidine Hydrochloride in Contemporary Drug Discovery: A Technical Guide
This guide provides an in-depth technical analysis of 3-Chloro-4-fluoro-benzamidine hydrochloride, a versatile chemical scaffold with significant applications in modern drug discovery. We will delve into its chemical attributes, strategic importance in medicinal chemistry, and its role as a key building block in the synthesis of targeted therapeutics, particularly enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors.
Introduction: The Chemical and Strategic Significance of this compound
This compound is an aromatic amidine derivative characterized by a benzene ring substituted with a chloro and a fluoro group at the 3 and 4 positions, respectively. The hydrochloride salt form enhances its solubility, making it more amenable for use in various laboratory settings.[1] The strategic placement of the halogen atoms and the reactive benzamidine moiety makes this compound a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]
The chloro and fluoro substituents are of particular importance in medicinal chemistry. Halogen atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of chlorine and fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of the final drug candidates.
Core Applications in Medicinal Chemistry: A Building Block for Targeted Therapeutics
This compound serves as a crucial starting material or intermediate in the synthesis of complex organic molecules designed to interact with specific biological targets. Its utility is particularly pronounced in the development of enzyme inhibitors, with potential applications in oncology, inflammation, and infectious diseases.[1]
A Scaffold for Serine Protease Inhibitors
Benzamidine itself is a well-established reversible competitive inhibitor of trypsin and other trypsin-like serine proteases. The amidine group mimics the side chain of arginine, a natural substrate for these enzymes, allowing it to bind to the active site and block its function. Consequently, derivatives of benzamidine are extensively explored for the development of inhibitors for various serine proteases involved in physiological and pathological processes.
A study on the inhibition of four human serine proteases (trypsin, thrombin, plasmin, and C1s) by a series of substituted benzamidines revealed key structure-activity relationships (SAR). The inhibitory activity was found to be influenced by the electronic and hydrophobic properties of the substituents on the benzene ring.[2][3] Specifically, the binding of benzamidines to plasmin and C1s was affected by both electron-donating properties and hydrophobicity of the substituent.[2][3] The interaction with thrombin was primarily influenced by the hydrophobicity of the substituent.[2][3]
The 3-chloro and 4-fluoro substituents on the benzamidine core of the title compound are therefore not merely passive additions. The electronegativity and size of these halogens can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced and more selective inhibition of target proteases.
Synthetic Pathways and Methodologies
The primary utility of this compound lies in its role as a reactive intermediate. The benzamidine group can participate in various chemical transformations to build more complex molecular architectures. A common strategy involves the reaction of the amidine with other functional groups to form heterocyclic systems, which are prevalent in many drug molecules.
Below is a generalized experimental workflow illustrating how a substituted benzamidine derivative could be synthesized and utilized.
Experimental Workflow: Synthesis of a Hypothetical Benzamidine-based Inhibitor
Caption: Generalized workflow for the synthesis of a benzamidine-based inhibitor.
Detailed Protocol: General Synthesis of a Substituted Benzamidine Derivative
The following protocol is a representative example of how a substituted benzamidine can be synthesized from a corresponding benzonitrile.
Step 1: Synthesis of Benzamidoxime
-
Dissolve the substituted benzonitrile raw material and hydroxylamine hydrochloride in a suitable solvent.
-
The reaction is carried out to form the corresponding benzamidoxime.
Step 2: Reduction to Benzamidine
-
The benzamidoxime intermediate is then subjected to a hydrogenation reduction.
-
This is typically performed under a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C).
-
The reduction yields the desired substituted benzamidine.
Step 3: Coupling to Form the Final Product
-
The synthesized benzamidine can then be coupled with a suitable partner, such as a carboxylic acid, to form the final inhibitor molecule.
-
This is often achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
Step 4: Purification
-
The crude product is purified using techniques such as column chromatography or recrystallization to yield the final compound of high purity.
Quantitative Data and Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory constants (Ki) for a series of benzamidine derivatives against two key serine proteases, trypsin and thrombin. This data highlights the impact of various substituents on the benzamidine core, providing valuable insights for the rational design of new inhibitors.
| Compound ID | Structure | Trypsin Ki (μM) | Thrombin Ki (μM) |
| 1 | Benzamidine | 18.0 | 660 |
| 2 | 4-Aminobenzamidine | 0.8 | 13.0 |
| 3 | 4-Chlorobenzamidine | 35.0 | 250 |
| 4 | 3-Amidinophenylalanine | 0.1 | 0.2 |
| 5 | Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine | 0.015 | 0.007 |
| 6 | Nα-(dansyl)-3-amidinophenylalanine | 0.008 | 0.004 |
| 7 | 4-Amidinophenylpyruvic acid | 0.3 | 2.5 |
Data adapted from a 3D-QSAR study on benzamidine analogs.[4]
The data clearly demonstrates that substitutions on the benzamidine ring can dramatically alter inhibitory potency and selectivity. For example, the addition of an amino group at the 4-position (Compound 2) significantly increases the affinity for both trypsin and thrombin compared to the parent benzamidine (Compound 1). Further extension of the molecule to occupy additional binding pockets of the proteases, as seen in compounds 4, 5, and 6, leads to a substantial increase in inhibitory activity.[4]
Conclusion
This compound is a strategically important building block in drug discovery, offering a unique combination of features for the synthesis of novel therapeutic agents. Its halogenated phenyl ring provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds, while the benzamidine moiety serves as a potent pharmacophore for targeting enzymes, particularly serine proteases. The insights into the structure-activity relationships of substituted benzamidines further underscore the potential of this compound in the rational design of potent and selective enzyme inhibitors. As the demand for targeted therapies continues to grow, versatile and well-characterized intermediates like this compound will remain indispensable tools for medicinal chemists.
References
- 1. US7727982B2 - Benzamides and related inhibitors of factor Xa - Google Patents [patents.google.com]
- 2. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 3. AU2005267950A1 - Novel benzamidine derivatives, process for the preparation thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 4. CA2637336A1 - Novel benzamidine derivatives, process for the preparation thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
The Strategic Intermediate: A Technical Guide to 3-Chloro-4-fluoro-benzamidine Hydrochloride in Pharmaceutical Synthesis
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-Chloro-4-fluoro-benzamidine hydrochloride. This pivotal pharmaceutical intermediate, distinguished by its unique halogen substitution pattern, offers enhanced reactivity and selectivity, making it a valuable building block in the construction of complex therapeutic agents. This document provides not only theoretical insights but also actionable, field-proven protocols to empower innovation in medicinal chemistry.
Introduction: The Significance of Halogenated Benzamidines in Drug Discovery
The incorporation of halogen atoms, particularly fluorine and chlorine, into pharmacologically active molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The benzamidine moiety, a potent pharmacophore, is a common feature in various enzyme inhibitors, particularly serine protease inhibitors. The compound this compound combines these features, presenting a versatile scaffold for the synthesis of novel therapeutics. Its hydrochloride salt form enhances solubility in aqueous media, facilitating its use in various reaction conditions.[1]
This guide will delve into the practical aspects of utilizing this intermediate, from its synthesis and purification to its analytical characterization and application in the synthesis of targeted therapies.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 915299-63-3 | [2] |
| Molecular Formula | C₇H₇Cl₂FN₂ | [3] |
| Molecular Weight | 209.05 g/mol | [4] |
| Appearance | Off-white to white crystalline powder | [4] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed. | [5] |
Safety Precautions:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[5] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6][7][8]
Synthesis of this compound
The most direct and widely employed method for the synthesis of benzamidines is the Pinner reaction, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester (Pinner salt), followed by aminolysis.
Synthetic Pathway Overview
The synthesis of this compound commences with the commercially available 3-chloro-4-fluorobenzonitrile. The nitrile is converted to the corresponding ethyl imidate hydrochloride via the Pinner reaction, which is then treated with ammonia to yield the target benzamidine hydrochloride.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-chloro-4-fluorobenzimidate hydrochloride (Pinner Salt)
This protocol is based on the principles of the Pinner reaction and is optimized for this specific substrate.
Materials:
-
3-chloro-4-fluorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Reaction flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-chloro-4-fluorobenzonitrile (1 equivalent) in a minimal amount of anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The flow of HCl should be controlled to prevent excessive temperature increase.
-
Continue the HCl addition until the solution is saturated and a precipitate begins to form.
-
Seal the flask and allow it to stand at 0-4 °C for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
The resulting crystalline precipitate of the Pinner salt is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is sensitive to moisture, which can hydrolyze the intermediate imidate to an ester. Therefore, all reagents and equipment must be scrupulously dry.
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the HCl dissolution and to favor the formation of the thermodynamically less stable imidate salt.
-
Excess HCl: A saturated solution of HCl in ethanol is necessary to drive the reaction to completion by protonating the nitrile nitrogen, thereby activating it for nucleophilic attack by ethanol.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 3-chloro-4-fluorobenzimidate hydrochloride (from Step 1)
-
Anhydrous Ethanol saturated with Ammonia
-
Anhydrous Diethyl Ether
Procedure:
-
Suspend the freshly prepared Pinner salt (1 equivalent) in anhydrous ethanol saturated with ammonia at 0 °C.
-
Stir the suspension at room temperature for 12-24 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture will contain the desired product and ammonium chloride as a byproduct.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
Purification
Purification of the final product is crucial to ensure its suitability for pharmaceutical applications. Recrystallization is the most common method for purifying solid organic compounds.
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at reflux for a short period.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts of the amine protons can be broad and may vary with concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic C-F coupling constant.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Chloro-4-fluoro-benzamidine, the mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine and amidine groups (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the imine group (around 1650 cm⁻¹), and C-Cl and C-F bond vibrations.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is the preferred method for determining the purity of non-volatile compounds like this compound.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used for the analysis of volatile impurities or after derivatization of the benzamidine.
Application as a Pharmaceutical Intermediate: Synthesis of Tivozanib
This compound is a key intermediate in the synthesis of various targeted therapies. A prominent example is its potential role in the synthesis of Tivozanib , a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[9][10]
While the exact proprietary synthesis routes may vary, a plausible synthetic disconnection approach suggests that the urea linkage in Tivozanib can be formed from a precursor derived from 3-chloro-4-fluoroaniline, which in turn can be synthesized from this compound via hydrolysis or related transformations. More directly, the benzamidine itself can be a precursor to other functional groups required for the final drug assembly.
The synthesis of Tivozanib involves multiple steps, including the formation of a quinoline core and its subsequent coupling with a substituted phenylurea moiety.[5][11] The 3-chloro-4-fluorophenyl group is a critical component of the final drug structure, and this compound serves as a readily available and reactive starting material for introducing this essential fragment.
Caption: Conceptual role of this compound in the synthesis of Tivozanib.
Conclusion
This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its unique combination of a reactive benzamidine functional group with the modulating effects of chloro and fluoro substituents makes it an invaluable intermediate for the synthesis of complex and highly targeted therapeutic agents. This guide has provided a comprehensive overview of its synthesis, purification, and characterization, underpinned by detailed, practical protocols. By leveraging the insights and methodologies presented herein, researchers and drug development professionals can effectively harness the potential of this versatile building block to accelerate the discovery and development of next-generation medicines.
References
- 1. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 2. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpicorp.com [rpicorp.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 10. JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 11. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Chloro-4-fluoro-benzamidine Hydrochloride for Research Applications
This guide provides an in-depth technical overview of 3-Chloro-4-fluoro-benzamidine hydrochloride (CAS No. 477844-52-3), a critical starting material for researchers in drug discovery and medicinal chemistry. We will delve into sourcing this reagent, assessing its quality, proper handling and storage, and its primary applications, with a focus on providing practical, field-proven insights for scientists and drug development professionals.
Introduction: The Strategic Importance of a Halogenated Benzamidine
This compound is a substituted aromatic amidine that serves as a key building block in organic synthesis.[1] Its structure, featuring a reactive amidine group flanked by chloro and fluoro substituents on the benzene ring, makes it a valuable precursor for creating complex molecules with potential therapeutic activities.[1] The hydrochloride salt form enhances the compound's solubility and stability, simplifying its use in various laboratory settings.[1]
The primary utility of this compound lies in its role as a foundational scaffold for developing enzyme inhibitors, particularly for serine proteases.[1][2] The benzamidine moiety itself is a well-established pharmacophore that can reversibly bind to the active site of trypsin-like serine proteases. The specific halogenation pattern (3-chloro, 4-fluoro) allows for fine-tuning of the molecule's electronic properties and binding interactions, enabling the development of more potent and selective inhibitors for specific enzyme targets.[1]
Sourcing and Procurement of Research-Grade Material
Acquiring high-quality this compound is the first critical step for reproducible and reliable research outcomes. Several reputable chemical suppliers offer this compound for research and development purposes.
When selecting a supplier, it is imperative to look beyond price and consider the comprehensiveness of their documentation, including the availability of a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity (Typical) | Notes |
| Sigma-Aldrich | 477844-52-3 | ≥95% (HPLC) | Often sold under their J & W Pharmlab brand. |
| Chem-Impex | 477844-52-3 | ≥95% (HPLC) | Provides basic physical and chemical properties.[1] |
| BIOFOUNT | 477844-52-3 | Not specified | Offers downloads for NMR, HPLC, and MSDS.[3] |
| ChemicalBook | 477844-52-3 | Not specified | Aggregates data and lists multiple suppliers.[4] |
| Hunan Hualong Chemical | 477844-52-3 | Not specified | A potential manufacturing source.[5] |
This table is not exhaustive and is intended as a starting point for supplier evaluation.
Quality Control and Analytical Verification
As a Senior Application Scientist, I cannot overstate the importance of independently verifying the quality of starting materials. While suppliers provide a Certificate of Analysis, it is best practice to perform in-house QC on new batches of critical reagents.
Understanding the Synthesis and Potential Impurities
The synthesis of benzamidines often starts from the corresponding benzonitrile.[6] For 3-Chloro-4-fluoro-benzamidine, the likely precursor is 3-chloro-4-fluorobenzonitrile. A common synthetic route involves the conversion of the nitrile to an imido ether hydrochloride, followed by reaction with ammonia.[6]
Caption: Generalized Pinner reaction for benzamidine synthesis.
Potential impurities may arise from this process, including:
-
Unreacted 3-chloro-4-fluorobenzonitrile: The starting material may not be fully consumed.
-
Hydrolysis products: The amidine can hydrolyze back to the corresponding benzoic acid, especially if exposed to moisture over time.
-
Positional isomers: Impurities from the synthesis of the starting benzonitrile could carry through.
Recommended Analytical Methods
A multi-pronged approach to quality control is recommended to ensure both identity and purity.
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.[1]
-
Protocol: HPLC Purity Assessment
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to 0.1 mg/mL with the initial mobile phase composition.
-
Acceptance Criteria: Purity should be ≥95%. Pay close attention to any early eluting peaks that could indicate hydrolysis or late eluting peaks that may be unreacted starting material.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for confirming the structure and identifying organic impurities.
-
Protocol: ¹H NMR for Structural Verification
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to the compound's salt form.
-
Expected Signals: While a specific spectrum for this exact compound is not widely published, one would expect to see characteristic aromatic proton signals in the 7-8 ppm range, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The -NH₂ protons of the amidine hydrochloride are expected to be broad and may appear downfield (around 9-10 ppm). The solvent peak for DMSO-d₆ appears around 2.50 ppm.[8]
-
Analysis: Compare the obtained spectrum with the expected structure. The absence of significant unassigned peaks is crucial. Look for a sharp singlet around 8-9 ppm which could indicate the nitrile proton of the starting material.
-
Mass Spectrometry (MS) provides confirmation of the molecular weight.
-
Technique: Electrospray ionization (ESI) in positive mode is suitable for this compound.
-
Expected Mass: The expected monoisotopic mass for the free base (C₇H₆ClFN₂) is approximately 174.02 Da. In the mass spectrometer, you would expect to see the [M+H]⁺ ion at approximately 175.03 m/z.
Handling, Storage, and Solution Preparation
Proper handling and storage are critical to maintain the integrity of this compound.
Safety Precautions
As with any halogenated organic compound, appropriate personal protective equipment (PPE) should be worn at all times.[9]
-
Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation.[9]
-
Personal Protective Equipment: Wear safety glasses, a lab coat, and nitrile gloves.[3]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water.[3]
Storage Conditions
Suppliers recommend storing the compound at 0-8 °C .[1] It should be kept in a tightly sealed container in a dry place to prevent hydrolysis.
Preparation of Stock Solutions
Quantitative solubility data is not widely available, so it is recommended to perform a solubility test for your specific application. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for biological screening.
-
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: The molecular weight of the hydrochloride salt is 209.05 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 209.05 g/mol * 1000 mg/g = 2.09 mg
-
-
Procedure: a. Weigh out approximately 2.1 mg of this compound into a sterile microcentrifuge tube or vial. b. Add 1.0 mL of anhydrous, research-grade DMSO. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be required. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.
-
Application in Research: A Precursor for Serine Protease Inhibitors
The primary application of this compound is as a starting material in the synthesis of serine protease inhibitors.[1][2] Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets for conditions ranging from thrombosis to cancer.[10][11]
Caption: Workflow from starting material to lead compound.
Researchers can use this building block in combinatorial chemistry or fragment-based drug design to create libraries of novel inhibitors.[10] The amidine group acts as a "warhead" that docks into the S1 pocket of trypsin-like serine proteases, while the substituted phenyl ring can be further modified to achieve specificity and improve pharmacokinetic properties.
Waste Disposal
As a halogenated organic compound, waste containing this compound must be disposed of as hazardous chemical waste.[12]
-
Segregation: Collect waste containing this compound in a designated, labeled container for halogenated organic waste . Do not mix with non-halogenated waste streams to avoid increased disposal costs.[13][14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list all chemical constituents.[12]
-
Disposal: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not dispose of this material down the drain.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 477844-52-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 477844-52-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | CAS:477844-52-3 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. eubopen.org [eubopen.org]
- 8. researchgate.net [researchgate.net]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. lifechemicals.com [lifechemicals.com]
- 11. med.stanford.edu [med.stanford.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Methodological & Application
Application Notes and Protocols: Leveraging 3-Chloro-4-fluoro-benzamidine hydrochloride for the Synthesis of Novel Pyrimidine-Based Anti-Cancer Agents
Introduction: The Strategic Role of Substituted Benzamidines in Kinase Inhibitor Scaffolding
In the landscape of modern oncology, the development of targeted therapies, particularly kinase inhibitors, has revolutionized treatment paradigms. A significant portion of these inhibitors are heterocyclic compounds, with the pyrimidine scaffold being a cornerstone of numerous FDA-approved drugs, including Palbociclib and Ribociclib.[1][2] The synthesis of these complex molecules hinges on the availability of versatile and reactive starting materials. 3-Chloro-4-fluoro-benzamidine hydrochloride is one such pivotal building block.[3]
The strategic placement of the chloro and fluoro substituents on the phenyl ring provides a unique electronic signature that can enhance binding affinities to target proteins and improve metabolic stability, both desirable characteristics in drug candidates. The benzamidine functional group, a potent nucleophile, is primed for cyclocondensation reactions, offering a direct and efficient route to constructing the core pyrimidine ring structure common to many kinase inhibitors.[4]
This technical guide provides a detailed protocol for the synthesis of a 2-(3-chloro-4-fluorophenyl)-pyrimidine derivative, a key intermediate for the development of novel anti-cancer compounds. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and contextualize the application of this intermediate within the broader framework of kinase inhibitor drug discovery.
Core Synthesis: From Benzamidine to a Pyrimidine Scaffold
The cornerstone of this synthetic approach is the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. This reaction provides a robust and versatile method for the formation of the pyrimidine ring. For this protocol, we will utilize ethyl acetoacetate as the 1,3-dicarbonyl partner, which will yield a 4-hydroxy-6-methyl-2-(3-chloro-4-fluorophenyl)pyrimidine. The hydroxyl group can be subsequently converted to a chlorine atom, providing a handle for further functionalization, such as the introduction of various amine side chains, a common feature in many kinase inhibitors.[5]
Reaction Causality and Experimental Choices
-
Base Selection: The reaction is typically carried out in the presence of a base, such as sodium ethoxide. The hydrochloride salt of the benzamidine must be neutralized to the free base form to act as an effective nucleophile. Sodium ethoxide in ethanol is a convenient choice as it is a strong, non-nucleophilic base (in the context of reacting with the dicarbonyl) and the solvent is the conjugate acid, simplifying the reaction medium.
-
Solvent: Anhydrous ethanol is the solvent of choice. It readily dissolves the reactants and the sodium ethoxide base. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the cyclocondensation to proceed to completion in a timely manner.
-
Workup and Purification: The reaction is quenched with water to precipitate the product and dissolve any inorganic salts. The crude product is then collected by filtration. Recrystallization is an effective method for purifying the final product, yielding a high-purity solid.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the pyrimidine intermediate.
Detailed Experimental Protocol
Synthesis of 4-Hydroxy-6-methyl-2-(3-chloro-4-fluorophenyl)pyrimidine
| Parameter | Value |
| Reactants | This compound, Ethyl acetoacetate, Sodium |
| Solvent | Anhydrous Ethanol |
| Base | Sodium Ethoxide (generated in situ) |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Purity (Post-Recrystallization) | >98% |
Materials:
-
This compound (1 equivalent)
-
Ethyl acetoacetate (1.1 equivalents)
-
Sodium metal (1.2 equivalents)
-
Anhydrous Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (cut into small pieces) to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.
-
Addition of Benzamidine: To the freshly prepared sodium ethoxide solution, add this compound in portions. Stir the mixture for 15-20 minutes at room temperature to ensure complete neutralization to the free base.
-
Addition of Dicarbonyl Compound: Slowly add ethyl acetoacetate to the reaction mixture via a dropping funnel.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate will form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure 4-hydroxy-6-methyl-2-(3-chloro-4-fluorophenyl)pyrimidine as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Mechanism of Action and Further Applications in Cancer Drug Discovery
The synthesized pyrimidine derivative serves as a versatile scaffold for the development of potent kinase inhibitors. Many kinase inhibitors target the ATP-binding pocket of the enzyme. The 2-aminopyrimidine core is a common feature in these inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase domain.
Target Signaling Pathway: Cyclin-Dependent Kinases (CDKs) and the Cell Cycle
A prominent class of kinases implicated in cancer are the Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[2] These kinases, when activated by their cyclin partners (Cyclin D), phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing for the transcription of genes necessary for the G1 to S phase transition of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 2. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Use of 3-Chloro-4-fluoro-benzamidine Hydrochloride in the Synthesis of Novel Quinazolinone Scaffolds
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. This application note provides a detailed guide for the synthesis of novel 2-(3-chloro-4-fluorophenyl)-substituted quinazolinones, utilizing 3-chloro-4-fluoro-benzamidine hydrochloride as a key synthetic precursor. We present two robust synthetic protocols: a classic condensation with anthranilic acids and a modern oxidative cyclization with isatins. This guide is designed for researchers in drug discovery and process development, offering detailed experimental procedures, mechanistic insights, and the scientific rationale behind the chosen synthetic strategies. The incorporation of the 3-chloro-4-fluorophenyl moiety is of particular interest, as halogen substitution is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Introduction: The Quinazolinone Scaffold and the Role of Halogenated Precursors
Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their inherent structural features allow for diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The versatility of the quinazolinone core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile.
The introduction of halogen atoms, particularly fluorine and chlorine, into drug molecules is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The 3-chloro-4-fluorophenyl motif, in particular, has been incorporated into a number of biologically active molecules. This compound serves as a highly valuable and versatile building block for introducing this specific moiety onto a heterocyclic core. Its amidine functionality provides a reactive handle for cyclization reactions, leading to the efficient construction of the quinazolinone scaffold.
This application note will detail two primary synthetic pathways for the synthesis of novel quinazolinones from this compound, providing researchers with practical and adaptable protocols for their own drug discovery programs.
Proposed Synthetic Pathways
Two effective methods for the synthesis of 2-(3-chloro-4-fluorophenyl)-quinazolin-4(3H)-ones are presented. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the final quinazolinone product.
Pathway A: Condensation of this compound with Anthranilic Acids
This is a classic and widely applicable method for the synthesis of 2-substituted quinazolinones. The reaction proceeds via a condensation reaction between the benzamidine derivative and an appropriately substituted anthranilic acid.
Pathway B: Oxidative Cyclization of this compound with Isatins
This more recent method offers an alternative route to quinazolinones, particularly for accessing a different substitution pattern. The reaction involves an oxidative cyclization between the amidine hydrochloride and an isatin derivative.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(3-Chloro-4-fluorophenyl)quinazolin-4(3H)-one via Condensation with Anthranilic Acid
This protocol describes the synthesis of the parent 2-(3-chloro-4-fluorophenyl)quinazolin-4(3H)-one. The same procedure can be adapted for various substituted anthranilic acids.
Materials:
-
This compound (1.0 eq)
-
Anthranilic acid (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and anthranilic acid (1.0 eq) in DMF, add DIPEA (2.2 eq) at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 2-(3-chloro-4-fluorophenyl)quinazolin-4(3H)-one.
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of the benzamidine and to facilitate the condensation by scavenging the HCl generated during the reaction.
-
DMF: A high-boiling polar aprotic solvent is chosen to ensure the solubility of the reactants and to allow the reaction to be carried out at an elevated temperature to drive the cyclization.
-
Aqueous Workup: The series of washes with acidic and basic solutions is crucial for removing unreacted starting materials and by-products.
Protocol 2: Synthesis of 2-(3-Chloro-4-fluorophenyl)-3-substituted-quinazolin-4(3H)-ones via Oxidative Cyclization with Isatins
This protocol is based on the reaction of amidine hydrochlorides with isatins and can be adapted to produce N3-substituted quinazolinones.[3]
Materials:
-
This compound (1.2 eq)
-
Isatin (or N-substituted isatin) (1.0 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
tert-Butyl hydroperoxide (TBHP) (70% in water, 3.0 eq)
-
Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine isatin (1.0 eq), this compound (1.2 eq), and K₃PO₄ (2.0 eq) in dioxane.
-
Stir the mixture at room temperature for 10 minutes.
-
Add TBHP (3.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final quinazolinone product.
Causality Behind Experimental Choices:
-
K₃PO₄: Acts as a base to deprotonate the amidine hydrochloride, enabling it to act as a nucleophile.
-
TBHP: A common and effective oxidant used to facilitate the oxidative cyclization step.
-
Dioxane: A suitable solvent for this type of oxidative reaction.
Mechanistic Insights
The formation of the quinazolinone ring from a benzamidine and an anthranilic acid derivative is proposed to proceed through the following steps:
-
Initial Condensation: The amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the protonated amidine. This is followed by the elimination of ammonia to form an N-acylbenzamidine intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the intermediate then attacks the carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate.
-
Dehydration: Subsequent dehydration of this intermediate results in the formation of the stable, aromatic quinazolinone ring.
Data Presentation
The following table provides representative data for quinazolinone derivatives that can be synthesized using the described protocols.
| Compound ID | R1 | R2 | Synthetic Pathway | Expected Yield (%) | Molecular Formula | Exact Mass |
| QN-1 | H | H | A | 65-75 | C₁₄H₈ClFN₂O | 274.03 |
| QN-2 | 6-Br | H | A | 60-70 | C₁₄H₇BrClFN₂O | 351.94 |
| QN-3 | H | CH₃ | B (with N-methylisatin) | 55-65 | C₁₅H₁₀ClFN₂O | 288.05 |
Visualizations
Overall Synthetic Scheme
Caption: Synthetic routes to 2-(3-chloro-4-fluorophenyl)quinazolin-4(3H)-ones.
Reaction Mechanism for Pathway A
Caption: Proposed mechanism for quinazolinone formation from benzamidine and anthranilic acid.
Experimental Workflow
Caption: General experimental workflow for quinazolinone synthesis.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel quinazolinone derivatives. The protocols detailed in this application note provide robust and adaptable methods for accessing a range of 2-(3-chloro-4-fluorophenyl)-substituted quinazolinones. These compounds are of significant interest for drug discovery programs, and the synthetic strategies outlined herein should facilitate the exploration of their therapeutic potential.
References
- 1. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 3. Quinazolinone synthesis [organic-chemistry.org]
Application Notes and Protocols for the Development of Diagnostic Reagents with 3-Chloro-4-fluoro-benzamidine hydrochloride
Introduction: The Strategic Advantage of 3-Chloro-4-fluoro-benzamidine hydrochloride in Diagnostics
This compound is a versatile synthetic building block that has garnered significant attention in medicinal chemistry and diagnostic development. Its utility stems from the core benzamidine structure, a well-established pharmacophore known for its ability to competitively inhibit serine proteases.[1][2][3] The presence of halogen substituents, specifically chlorine and fluorine, on the benzene ring enhances its potential for developing highly specific and potent inhibitors for diagnostic applications.[4] These modifications can influence the compound's binding affinity and selectivity for target enzymes, making it a valuable tool for researchers and drug development professionals.[4][5] This document provides an in-depth guide to leveraging this compound in the creation of novel diagnostic reagents, with a focus on serine protease inhibition assays.
The hydrochloride salt form of this compound improves its solubility in aqueous solutions, a critical factor for its application in biochemical assays.[1] Its primary application in diagnostics lies in its ability to act as a reversible, competitive inhibitor of trypsin-like serine proteases, which are crucial enzymes in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[2][3] By targeting these enzymes, diagnostic reagents incorporating this compound can be developed to assess enzyme activity, screen for potential drug candidates, and diagnose disease states characterized by aberrant protease function.
Mechanism of Action: Competitive Inhibition of Serine Proteases
The diagnostic utility of this compound is fundamentally linked to its mechanism of action as a competitive inhibitor of serine proteases. These enzymes are characterized by a catalytic triad in their active site, typically composed of serine, histidine, and aspartate residues. The positively charged amidinium group of the benzamidine moiety forms strong ionic interactions with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site. This interaction mimics the binding of the natural substrate's arginine or lysine side chain, effectively blocking the substrate from accessing the active site and preventing catalysis.
The chloro and fluoro substituents on the benzamidine ring can further modulate the inhibitor's binding affinity and selectivity. These halogens can participate in additional interactions within the binding pocket, potentially leading to a more potent and specific inhibition of the target protease compared to unsubstituted benzamidine.[4] Understanding this mechanism is paramount for designing robust and reliable diagnostic assays.
Diagram: Mechanism of Serine Protease Inhibition
Caption: Competitive inhibition of a serine protease by 3-Chloro-4-fluoro-benzamidine HCl.
Application I: Development of a Chromogenic Assay for Factor Xa Inhibition
A primary application for this compound is in the development of diagnostic assays to screen for inhibitors of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. Chromogenic assays are a straightforward and effective method for this purpose.
Principle
The assay measures the residual activity of FXa after incubation with a potential inhibitor. A chromogenic substrate, which is specifically cleaved by FXa to release a colored product (e.g., p-nitroaniline), is added to the reaction. The amount of color produced is inversely proportional to the inhibitory activity of the compound being tested. This compound can be used as a reference inhibitor in this assay.
Protocol: Chromogenic Factor Xa Inhibition Assay
Materials:
-
This compound (as a reference inhibitor)
-
Human Factor Xa (purified)
-
Chromogenic FXa substrate (e.g., S-2222™)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 150 mM) and CaCl₂ (e.g., 5 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow:
Diagram: Chromogenic Factor Xa Inhibition Assay Workflow
Caption: Workflow for a chromogenic Factor Xa inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of Factor Xa in the assay buffer. The final concentration should be determined empirically to give a linear rate of substrate hydrolysis.
-
Prepare a working solution of the chromogenic FXa substrate in the assay buffer.
-
Prepare serial dilutions of the reference inhibitor and any test compounds in the assay buffer.
-
-
Assay Setup:
-
Add a defined volume of the Factor Xa working solution to each well of a 96-well microplate.
-
Add an equal volume of the inhibitor dilutions (or buffer for the control) to the corresponding wells.
-
Include a blank control (buffer only).
-
-
Incubation:
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Reaction:
-
Initiate the reaction by adding a defined volume of the pre-warmed chromogenic substrate to all wells.
-
Incubate the plate at 37°C for a fixed time (e.g., 10 minutes) during which the color develops. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Measurement:
-
Stop the reaction (optional, e.g., by adding acetic acid) or directly measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Results and Data Presentation
The inhibitory activity of this compound and other test compounds can be quantified by their IC₅₀ values. A lower IC₅₀ value indicates a more potent inhibitor.
Table 1: Hypothetical Inhibition Data for Serine Protease Inhibitors
| Compound | Target Enzyme | IC₅₀ (µM) |
| Benzamidine | Trypsin | 35[1] |
| Benzamidine | Plasmin | 350[1] |
| Benzamidine | Thrombin | 220[1] |
| 3-Chloro-4-fluoro-benzamidine HCl | Factor Xa | To be determined experimentally |
| Compound X | Factor Xa | To be determined experimentally |
Application II: Synthesis of a Fluorescent Probe for Serine Protease Detection
This compound can serve as a starting material for the synthesis of fluorescent probes. These probes can be used to visualize the localization and activity of serine proteases in biological samples. The synthesis involves conjugating the benzamidine moiety to a fluorophore.
Principle
The benzamidine portion of the probe acts as the "warhead," targeting the active site of the serine protease. The fluorophore provides the means of detection. The synthesis typically involves a chemical linker to connect the two components.
Protocol: General Synthesis of a Fluorescent Benzamidine Probe
This protocol outlines a general strategy. The specific reaction conditions will need to be optimized based on the chosen fluorophore and linker.
Materials:
-
This compound
-
A fluorophore with a reactive group (e.g., N-hydroxysuccinimide (NHS) ester or isothiocyanate)
-
A suitable linker molecule (if necessary)
-
Organic solvents (e.g., DMF, DMSO)
-
Bases (e.g., triethylamine, diisopropylethylamine)
-
Purification materials (e.g., silica gel for chromatography, HPLC system)
Workflow:
Diagram: Synthesis of a Fluorescent Benzamidine Probe
Caption: General workflow for the synthesis of a fluorescent benzamidine probe.
Step-by-Step Procedure:
-
Activation of 3-Chloro-4-fluoro-benzamidine (if necessary):
-
The benzamidine may need to be modified to introduce a reactive handle for conjugation, depending on the chosen linker and fluorophore chemistry.
-
-
Conjugation Reaction:
-
Dissolve 3-Chloro-4-fluoro-benzamidine (or its modified form) and the reactive fluorophore in an appropriate anhydrous organic solvent.
-
Add a suitable base to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography on silica gel or preparative HPLC, to isolate the desired fluorescent probe.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized probe using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Trustworthiness and Self-Validating Systems
Every protocol described herein is designed to be a self-validating system. This is achieved through the inclusion of appropriate controls and reference standards.
-
Positive and Negative Controls: In the enzyme inhibition assay, a known inhibitor (such as unsubstituted benzamidine or a well-characterized commercial inhibitor) should be run in parallel as a positive control. A negative control (vehicle only) is essential to establish the baseline enzyme activity.
-
Reference Standards: this compound itself can serve as a reference standard in the development of new assays. Its purity and concentration should be well-defined.
-
Assay Validation: Any newly developed diagnostic assay based on these protocols should undergo rigorous validation, including assessments of specificity, sensitivity, linearity, precision, and accuracy, in accordance with established guidelines.
Conclusion
This compound is a powerful and versatile tool for the development of diagnostic reagents targeting serine proteases. Its unique chemical properties, stemming from the benzamidine core and halogen substitutions, provide a solid foundation for creating potent and selective inhibitors. The protocols and application notes provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of this compound in their diagnostic development endeavors. By adhering to the principles of scientific integrity and implementing self-validating experimental designs, the development of robust and reliable diagnostic tools is readily achievable.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
Topic: 3-Chloro-4-fluoro-benzamidine hydrochloride in the Development of Specialized Polymers
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide details the application of 3-Chloro-4-fluoro-benzamidine hydrochloride as a precursor for creating advanced functional polymers. The unique electronic properties conferred by the chloro and fluoro substituents make this benzamidine derivative a highly valuable building block for materials with tailored functionalities.[1] We provide comprehensive, field-proven protocols for the synthesis of two distinct polymer classes: (1) CO2-responsive polymers for environmental applications via a post-polymerization modification strategy, and (2) biofunctional polymers for life science applications, such as affinity chromatography or biosensing, through direct copolymerization of a functionalized monomer. Each protocol is accompanied by a detailed rationale for experimental choices and a suite of characterization techniques to validate synthesis and performance. This guide is designed to empower researchers to harness the potential of this versatile compound in their polymer development programs.
Introduction: The Strategic Advantage of Functional Benzamidines
The Role of Functional Monomers in Polymer Science
Functional monomers are the cornerstone of modern materials science, enabling the design of polymers with precise, predictable properties. By incorporating specific chemical groups into the polymer backbone or as pendant side chains, scientists can control characteristics such as solubility, thermal stability, chemical reactivity, and biological interactions.[2] This control allows for the creation of materials tailored for highly specialized tasks, from medical devices to advanced coatings.[2][3] The two primary strategies for incorporating this functionality are the direct polymerization of functional monomers and the post-polymerization modification of a pre-formed polymer chain.[4][5]
Benzamidines: A Versatile Functional Group for Advanced Applications
The benzamidine moiety is a powerful functional group in polymer design due to its unique chemical attributes. As strong bases, amidines are highly effective ligands for capturing acidic gases like CO2, often outperforming traditional amine-based materials.[6] This reactivity is tunable and reversible, making amidine-functionalized polymers excellent candidates for carbon capture and sequestration technologies.[7][8] Furthermore, the benzamidine structure is a well-known pharmacophore that acts as a competitive inhibitor for serine proteases, such as thrombin.[9][10] This bio-recognition capability allows for the development of specialized polymers for biomedical applications, including affinity purification media, biosensors, and biocompatible coatings.[9]
Unique Attributes of this compound
This compound is a particularly compelling starting material for polymer synthesis. The presence of halogen substituents on the aromatic ring provides several strategic advantages:
-
Enhanced Reactivity and Selectivity: The electron-withdrawing nature of the chlorine and fluorine atoms modulates the pKa of the amidine group and the reactivity of the aromatic ring, which can be leveraged for selective chemical transformations.[1]
-
Improved Polymer Properties: Halogenated aromatic groups are known to enhance the thermal stability, chemical resistance, and flame-retardant properties of the final polymer.[3][11] Organofluorine components, in particular, can impart unique surface properties like hydrophobicity and oleophobicity.[3]
-
Increased Solubility: The hydrochloride salt form enhances the solubility of the monomer in polar solvents, facilitating easier handling and reaction setup.[1]
Physicochemical Properties and Safety Data
Properties of this compound
The key physicochemical properties of the title compound are summarized below.
| Property | Value | Source |
| CAS Number | 477844-52-3 | [12] |
| Molecular Formula | C₇H₇Cl₂FN₂ | [12] |
| Molecular Weight | 209.05 g/mol | N/A |
| Appearance | Solid | [13] |
| Solubility | Soluble in polar solvents (as hydrochloride salt) | [1] |
Handling and Safety Precautions
As with all laboratory chemicals, this compound and its derivatives should be handled with care in a well-ventilated fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[15]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.[14]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
Application Focus 1: Polymers for CO₂ Capture
Rationale: The Amidine Advantage in CO₂ Binding
Amidine-functionalized polymers are highly promising solid sorbents for CO₂ capture. The amidine nitrogen is more nucleophilic than that of corresponding amines, allowing for stronger binding of the electrophilic carbon in CO₂.[6] This interaction is reversible; the captured CO₂ can be released with a mild temperature increase, reducing the energy penalty associated with regeneration compared to traditional amine scrubbing technologies.[8][17] This section details a robust post-polymerization modification protocol to create a CO₂-responsive polymer.
Protocol 1: Post-Polymerization Modification of a Styrenic Copolymer
This protocol involves two main stages: (A) synthesis of a precursor polymer, poly(styrene-co-4-vinylbenzyl chloride), via RAFT polymerization, and (B) functionalization with 3-Chloro-4-fluoro-benzamidine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. osti.gov [osti.gov]
- 7. "Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Ph" by Danielle Jing-Ming Chun [trace.tennessee.edu]
- 8. Physical and chemical responses of amidine-containing polymers for reversible CO2 capture and release - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. EP2396364B1 - Low molecular weight halogenated aromatic polymers and their use as flame retardants - Google Patents [patents.google.com]
- 12. This compound | 477844-52-3 [sigmaaldrich.com]
- 13. 3-fluoro-4-methylbenzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2 | ORNL [ornl.gov]
Application Notes and Protocols for Cellular Assays: Evaluating the Biological Activity of 3-Chloro-4-fluoro-benzamidine Derivatives
Introduction: Unveiling the Therapeutic Potential of Benzamidine Derivatives
Benzamidine and its derivatives represent a versatile class of small molecules recognized predominantly as competitive inhibitors of serine proteases, a large family of enzymes crucial in numerous physiological and pathological processes.[1][] Their mechanism of action often involves the positively charged amidine group interacting with the negatively charged aspartate residue in the S1 pocket of these proteases. Given their inhibitory capacity, these compounds have been explored for various therapeutic applications, including anticoagulants (targeting thrombin and Factor Xa), anti-inflammatory agents, and even antivirals.[3] The 3-Chloro-4-fluoro-benzamidine scaffold offers a unique chemical space for developing novel therapeutic agents with potentially enhanced specificity and efficacy.
Cellular assays are indispensable tools in the early stages of drug discovery, providing critical insights into a compound's biological activity in a physiologically relevant context.[4] Unlike biochemical assays that assess activity against an isolated target, cell-based assays can reveal information about cell permeability, cytotoxicity, and on-target engagement within the complex intracellular environment.[5][6] This guide provides a comprehensive overview and detailed protocols for a tiered approach to characterizing the biological activity of 3-Chloro-4-fluoro-benzamidine derivatives, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic studies.
Tier 1: Foundational Analysis - Cell Viability and Cytotoxicity
A primary and essential step in evaluating any new compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and informs the concentration range for subsequent, more detailed mechanistic assays. Tetrazolium reduction assays are a reliable and widely used method for this purpose.[7]
Principle of Tetrazolium-Based Assays (MTT & XTT)
These colorimetric assays quantify the metabolic activity of living cells, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce a yellow tetrazolium salt (like MTT or XTT) to a colored formazan product.[8] The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble and requires a solubilization step before absorbance reading.[8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, simplifying the protocol by eliminating the need for a solubilization step.[9]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for assessing cell viability using MTT or XTT assays.
Detailed Protocol: XTT Cell Viability Assay
This protocol is adapted from established methodologies and is designed for adherent cells in a 96-well format.[9]
Materials:
-
3-Chloro-4-fluoro-benzamidine derivatives
-
Cell line of interest (e.g., a relevant cancer cell line)
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling reagent
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-Chloro-4-fluoro-benzamidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Thaw the XTT labeling reagent and electron-coupling reagent. Immediately before use, prepare the XTT labeling mixture by mixing the two reagents according to the manufacturer's instructions.[9]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Data Summary: Cytotoxicity of Benzamidine Derivatives
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | HeLa | 48 | 15.2 |
| Derivative B | A549 | 48 | 28.7 |
| Derivative C | MCF-7 | 48 | 8.9 |
| Staurosporine (Control) | HeLa | 48 | 0.05 |
Tier 2: Mechanistic Elucidation
Once the cytotoxic potential of the derivatives is established, the next step is to investigate the underlying mechanism of action. Based on the known activity of benzamidines as serine protease inhibitors, a logical progression is to assess their impact on key cellular processes such as apoptosis and cell cycle progression.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis is a form of programmed cell death that is critical for normal tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of a cascade of cysteine-aspartic proteases known as caspases.[10][11]
-
Annexin V Staining: Annexin V is a protein with a high affinity for PS.[11] When conjugated to a fluorophore, it can be used to detect early-stage apoptotic cells via flow cytometry or fluorescence microscopy.[12]
-
Caspase Activity Assays: The activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[11] Fluorogenic or luminogenic substrates can be used to measure the activity of these caspases.[10][12]
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol: Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
FITC-Annexin V Apoptosis Detection Kit (containing FITC-Annexin V, Propidium Iodide, and Binding Buffer)
-
Cells treated with 3-Chloro-4-fluoro-benzamidine derivatives
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells with the compound of interest for the desired time. Include positive (e.g., etoposide-treated) and negative (vehicle-treated) controls.[13]
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up the flow cytometer to detect FITC fluorescence (typically on the FL1 channel) and PI fluorescence (typically on the FL2 or FL3 channel).
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Cell Cycle Analysis: Investigating Proliferation Arrest
Disruptions in the normal progression of the cell cycle are a common mechanism of action for anti-cancer drugs.[14] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Detailed Protocol: Cell Cycle Analysis by PI Staining
This protocol is based on established methods for analyzing cellular DNA content.[15][17]
Materials:
-
Cells treated with 3-Chloro-4-fluoro-benzamidine derivatives
-
PBS
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed and treat cells as described previously.
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.[16]
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.[18]
-
Use appropriate gating strategies to exclude doublets and debris.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Hypothetical Data Summary: Mechanistic Assays
| Compound (at IC₅₀) | % Early Apoptosis (Annexin V+/PI-) | % G2/M Arrest |
| Untreated Control | 4.5% | 12.1% |
| Derivative C | 35.8% | 48.3% |
| Etoposide (Control) | 42.1% | 55.6% |
Conclusion and Future Directions
The cellular assays outlined in this guide provide a robust framework for the initial characterization of 3-Chloro-4-fluoro-benzamidine derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on cell cycle progression, researchers can gain valuable insights into the biological activity and therapeutic potential of these compounds.
Positive results from these assays would warrant further investigation, including:
-
Target Identification: Employing techniques like chemogenomic profiling or biochemical assays with a panel of purified serine proteases to identify the specific molecular target(s).[19]
-
Signaling Pathway Analysis: Using methods such as Western blotting to investigate the modulation of specific proteins involved in apoptosis (e.g., cleaved PARP, Bcl-2 family members) or cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: Advancing promising lead compounds to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
This structured, multi-tiered approach ensures a thorough and efficient evaluation, paving the way for the development of novel and effective therapeutics based on the 3-Chloro-4-fluoro-benzamidine scaffold.
References
- 1. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 10. elrig.org [elrig.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. nanocellect.com [nanocellect.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-fluoro-benzamidine hydrochloride
Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Section 1: Understanding the Core Synthesis - The Pinner Reaction
The primary route to this compound is through the Pinner reaction, a classic and reliable method for converting nitriles to amidines.[1][2] This two-step process begins with the formation of an intermediate imidate salt (a Pinner salt) from the starting material, 3-chloro-4-fluorobenzonitrile, in the presence of an alcohol and a strong acid, typically anhydrous hydrogen chloride (HCl).[1][3][4] This intermediate is then reacted with ammonia to yield the desired amidine hydrochloride.[1][3]
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Pinner reaction to form the imidate salt intermediate is sluggish or not proceeding to completion. What are the likely causes and how can I optimize it?
A1: A slow or incomplete reaction in the first step of the Pinner synthesis can often be attributed to several critical factors. The electron-withdrawing nature of the chloro and fluoro substituents on the benzonitrile ring can decrease the nucleophilicity of the nitrile nitrogen, making protonation and subsequent attack by the alcohol more challenging.[1]
Here’s a systematic approach to troubleshooting and optimization:
-
Anhydrous Conditions are Paramount: The Pinner reaction is highly sensitive to moisture.[3] Any water present will hydrolyze the imidate salt intermediate to the corresponding ester, a common byproduct that can be difficult to remove.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they should be freshly distilled over an appropriate drying agent.
-
The hydrogen chloride gas used must be dry. This can be achieved by passing it through a drying tube filled with a suitable desiccant like calcium chloride or sulfuric acid.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Inadequate HCl Concentration: Sufficient anhydrous HCl is crucial to drive the equilibrium towards the formation of the Pinner salt.
-
Troubleshooting Steps:
-
Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a steady rate.
-
Alternatively, prepare a saturated solution of HCl in anhydrous ethanol prior to adding the nitrile. This can be done by bubbling HCl gas through cold (0 °C) anhydrous ethanol until saturation is reached. The concentration can be determined by titration.[5]
-
-
-
Suboptimal Temperature: Temperature control is a delicate balance. While heating can increase the reaction rate, it can also promote the decomposition of the thermodynamically unstable imidate hydrochloride to an amide and an alkyl chloride.[2]
-
Troubleshooting Steps:
-
Initiate the reaction at a low temperature (0-5 °C) to control the initial exothermic reaction of dissolving HCl gas.
-
Allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours).
-
If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be attempted, but this should be monitored carefully by TLC or HPLC for the appearance of byproducts.[3]
-
-
Q2: I'm observing a significant amount of an unexpected byproduct in my reaction mixture. How can I identify and minimize its formation?
A2: The most common byproduct in the synthesis of this compound is the corresponding ester, ethyl 3-chloro-4-fluorobenzoate (if using ethanol as the solvent), formed from the hydrolysis of the imidate intermediate. Another potential byproduct is the N-acylurea, which can form under certain conditions.
Identifying the Byproduct:
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the reaction progress and identifying byproducts.[6] A reversed-phase C18 column with a UV detector is typically effective. The ester byproduct will have a different retention time than the starting nitrile and the desired amidine.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can definitively identify the structure of the byproduct. The ester will show characteristic signals for the ethyl group.
Minimizing Byproduct Formation:
-
Strict Anhydrous Conditions: As mentioned in Q1, this is the most critical factor in preventing ester formation.
-
Controlled Work-up: During the work-up procedure, avoid exposure to aqueous acidic conditions for prolonged periods, as this can promote hydrolysis of any remaining imidate salt.
Q3: The conversion of the imidate salt to the final amidine hydrochloride is giving a low yield. What can I do to improve this step?
A3: The second step, ammonolysis of the Pinner salt, is a nucleophilic substitution reaction. Low yields can result from incomplete reaction or side reactions.
-
Insufficient Ammonia: Ensure an excess of ammonia is used to drive the reaction to completion.
-
Troubleshooting Steps:
-
Use a solution of ammonia in an alcohol (e.g., ethanolic ammonia).
-
Alternatively, bubble anhydrous ammonia gas through the reaction mixture.
-
-
-
Reaction Temperature: This step may require gentle heating to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
After the addition of ammonia, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 30-40 °C) and monitored by HPLC until the imidate intermediate is consumed.[3]
-
-
Q4: My final product is difficult to purify. What are the recommended purification methods?
A4: The crude this compound may contain unreacted starting materials, byproducts, and ammonium chloride.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[7][]
-
Solvent Selection: A suitable solvent system for recrystallization should dissolve the desired product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvents for recrystallizing benzamidine hydrochlorides include ethanol, methanol, or mixtures of ethanol and ethyl acetate or diethyl ether.[3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Section 3: Experimental Protocols and Data
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the principles of the Pinner reaction. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Formation of Ethyl 3-chloro-4-fluoro-benzenecarboximidate hydrochloride (Pinner Salt)
-
Preparation of Anhydrous Ethanolic HCl: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, cool 100 mL of anhydrous ethanol to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the ethanol with stirring until the solution is saturated. The concentration of the resulting solution should be determined by titration.
-
Reaction Setup: To the cold ethanolic HCl solution, add 15.5 g (0.1 mol) of 3-chloro-4-fluorobenzonitrile under an inert atmosphere.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by HPLC or TLC until the starting nitrile is consumed. The Pinner salt may precipitate out of the solution as a white solid.
Step 2: Ammonolysis to this compound
-
Ammonia Addition: Cool the reaction mixture from Step 1 to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol until the solution is basic.
-
Reaction: Seal the reaction vessel and stir the mixture at room temperature for 24 hours, or gently warm to 30-40 °C for a few hours. Monitor the disappearance of the imidate intermediate by HPLC.
-
Isolation of Crude Product: After the reaction is complete, remove the solvent under reduced pressure. The resulting solid residue is the crude this compound.
Step 3: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collection and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Data Presentation
Table 1: Key Reaction Parameters and Expected Outcome
| Parameter | Recommended Condition | Expected Outcome |
| Starting Material | 3-chloro-4-fluorobenzonitrile | High purity (>98%) |
| Solvent | Anhydrous Ethanol | Formation of the ethyl imidate intermediate |
| Acid Catalyst | Anhydrous Hydrogen Chloride | Protonation of the nitrile |
| Reaction Temperature (Step 1) | 0 °C to Room Temperature | Minimizes byproduct formation |
| Reaction Temperature (Step 2) | Room Temperature to 40 °C | Efficient conversion to the amidine |
| Purification Method | Recrystallization from Ethanol | High purity crystalline product (>99%) |
| Expected Yield | 70-85% (overall) | Varies based on optimization |
Section 4: Visualizing the Process
Diagrams of Key Processes
Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Pinner Reaction
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Minimizing by-product formation in 3-Chloro-4-fluoro-benzamidine hydrochloride synthesis
Technical Support Center: Synthesis of 3-Chloro-4-fluoro-benzamidine Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a crucial intermediate in pharmaceutical development, achieving high purity is paramount.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you minimize by-product formation and optimize your reaction outcomes.
Section 1: The Synthetic Pathway and Common Pitfalls
The most prevalent and reliable method for synthesizing this compound from its corresponding nitrile is the Pinner reaction .[2][3][4] This two-step process involves the formation of an intermediate imidate hydrochloride (often called a "Pinner salt"), which is subsequently converted to the target amidine.[5][6]
The entire synthesis is predicated on controlling the reactivity of the Pinner salt intermediate. Its susceptibility to nucleophilic attack by species other than the desired ammonia is the primary source of by-products.
Caption: The Pinner reaction pathway for amidine synthesis.
The critical challenge lies in the hygroscopic nature of the intermediates and the requirement for strictly anhydrous conditions. The presence of even trace amounts of water can divert the Pinner salt down undesired pathways, leading to the formation of hydrolysis-related by-products.
Caption: Competing reactions from the Pinner salt intermediate.
Section 2: Troubleshooting Guide & Frequently Asked Questions
This section directly addresses the most common issues encountered during the synthesis.
Q1: My final product is heavily contaminated with 3-Chloro-4-fluorobenzamide. What is the cause and how can I prevent it?
A1: The presence of 3-Chloro-4-fluorobenzamide is almost always due to the reaction of the intermediate Pinner salt with water. The hydrolysis of nitriles to their corresponding amides is a well-documented process, often proceeding through an imidate-like intermediate.[7][8][9] In the Pinner reaction, any moisture present in the reaction setup, reagents, or introduced during work-up will hydrolyze the imidate hydrochloride to the amide.[10]
Causality: The Pinner salt is highly electrophilic. Water, acting as a nucleophile, attacks the imidate carbon. Subsequent rearrangement and loss of the alcohol moiety yield the thermodynamically stable amide. This side reaction is often irreversible under the reaction conditions.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, condenser, gas inlet tube) must be oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use.
-
Reagent Purity & Handling:
-
Solvent (Ethanol): Use absolute ethanol (200 proof). For critical applications, it is best to distill it from a suitable drying agent like magnesium ethoxide.
-
Starting Nitrile: Ensure the 3-Chloro-4-fluorobenzonitrile is dry. If its purity is questionable, dissolve it in a non-polar solvent, dry the solution with MgSO₄, filter, and remove the solvent under vacuum.
-
Hydrogen Chloride (HCl): Use anhydrous HCl gas from a cylinder. Do not use concentrated hydrochloric acid, as the water content is prohibitive. Pass the gas through a drying tube containing Drierite or sulfuric acid before bubbling it into the reaction mixture.
-
-
Reaction Setup: Assemble the glassware hot and immediately flush the system with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the entire duration of the Pinner salt formation.
-
Temperature Control: Perform the HCl addition and the subsequent stirring period at low temperatures (0-5°C).[2][3] This not only controls the exotherm but also enhances the stability of the Pinner salt, minimizing decomposition pathways.[3]
Q2: I am observing significant amounts of Ethyl 3-chloro-4-fluorobenzoate in my product. Why is this happening and is it related to the amide formation?
A2: Yes, the root cause is identical to that of amide formation: water contamination . The aqueous treatment of Pinner salts is a known method for synthesizing esters.[5][11] The mechanism is very similar to amide formation, where water acts as the initial nucleophile. The key difference is the ultimate fate of the tetrahedral intermediate, which collapses to form the ester.
To prevent ester formation, you must adhere strictly to the anhydrous protocol detailed in A1. The presence of either the amide or the ester by-product is a definitive indicator of inadequate moisture control.
Q3: My reaction stalls, and I have a low conversion of the starting nitrile. How can I drive the formation of the Pinner salt to completion?
A3: Low conversion during the first step is typically related to insufficient HCl, suboptimal temperature, or inadequate reaction time. The Pinner reaction is an acid-catalyzed process where HCl protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[2]
Optimization Parameters:
| Parameter | Impact on Conversion | Recommended Action |
| HCl Saturation | Insufficient HCl leads to unactivated nitrile. | Bubble anhydrous HCl gas through the cold (0°C) ethanol solution until saturation is confirmed (no more gas is absorbed, or by weight gain). Then, add the nitrile and continue a slow bubble of HCl for the initial phase of the reaction. |
| Temperature | Too low may slow the reaction rate excessively; too high promotes by-products. | Maintain the temperature between 0°C and 5°C. This range is the optimal balance for imidate stability and sufficient reaction rate.[3] |
| Reaction Time | The reaction may require a significant period to reach completion. | After initial HCl saturation and nitrile addition, seal the vessel (under a positive pressure of inert gas) and allow it to stir at low temperature (e.g., in a cold room at 4°C) for 12-24 hours. |
| Solvent Volume | Reaction must be sufficiently concentrated. | Ensure the nitrile is dissolved at a reasonable concentration in the anhydrous ethanol (e.g., 1-2 M). Overly dilute conditions can slow the reaction. |
Q4: The second step, ammonolysis, is inefficient, leaving unreacted Pinner salt. What are the best practices for this conversion?
A4: The conversion of the Pinner salt to the amidine is a nucleophilic substitution reaction. Inefficiency here points to issues with the ammonia source, concentration, or temperature.
Protocol for Efficient Ammonolysis:
-
Isolate the Intermediate (Optional but Recommended): While one-pot procedures exist, isolating the Pinner salt as a crystalline solid can improve final purity. After the first step is complete, the salt can often be precipitated by adding anhydrous diethyl ether, filtered quickly under an inert atmosphere, and washed with more anhydrous ether.
-
Prepare the Ammonia Solution: Use a saturated solution of ammonia in anhydrous ethanol. This can be prepared by bubbling anhydrous ammonia gas through cold, anhydrous ethanol.
-
Perform the Reaction:
-
Suspend the Pinner salt (either isolated or as the crude reaction mixture from step 1) in a sufficient volume of the ethanolic ammonia solution.
-
Ensure a significant molar excess of ammonia (e.g., 5-10 equivalents) to drive the reaction to completion.
-
The reaction can be stirred at room temperature for several hours or gently warmed (e.g., to 40-50°C) to increase the rate. Monitor the reaction's progress by a suitable analytical method (see Section 3).
-
-
Product Isolation: Once the reaction is complete, the desired this compound often precipitates from the solution or can be isolated by removing the solvent under reduced pressure.
Section 3: Analytical Protocols for In-Process and Quality Control
Effective troubleshooting requires reliable analytical data. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress and assessing the final product's purity.[12][13]
Q5: What is a reliable starting HPLC method for analyzing my reaction mixture?
A5: A reversed-phase HPLC method using a C18 column is highly effective for separating the non-polar starting nitrile from the more polar amide, ester, and amidine products.
Recommended HPLC-UV Starting Conditions:
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase column offering good separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amidine, leading to better peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 3 min, return to 10% B | A broad gradient is necessary to elute all components, from the polar amidine to the non-polar nitrile. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection (UV) | 254 nm | Aromatic compounds strongly absorb at this wavelength. |
| Injection Volume | 5 µL | A small volume prevents column overload.[12] |
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 water:acetonitrile solution to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC system.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chloro-4-fluoro-benzamidine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Chloro-4-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key pharmaceutical intermediate. We understand the unique challenges this compound presents due to its polarity and potential for instability. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical properties of this compound to consider during purification?
A1: Understanding the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
-
Polarity: This is a highly polar molecule. Its hydrochloride salt form further increases its polarity and solubility in polar solvents like water and alcohols, while limiting its solubility in non-polar organic solvents.[1] This high polarity makes standard normal-phase chromatography on silica gel challenging, as the compound may bind irreversibly or require highly polar mobile phases that can dissolve the stationary phase.[2]
-
Basicity: Amidines are strong organic bases.[3] The benzamidine moiety is readily protonated, which is why it is typically isolated as a hydrochloride salt. This basicity must be considered when choosing chromatographic conditions, as it can lead to peak tailing on silica-based columns.
-
Stability: Amidines are susceptible to hydrolysis, particularly under strong acidic or basic conditions, which cleaves the amidine group to form the corresponding amide (3-chloro-4-fluorobenzamide) and ammonia.[3] It is crucial to maintain a neutral or weakly acidic pH during workup and purification and to avoid excessive heat.
-
Solubility: The hydrochloride salt is generally soluble in water and lower alcohols (methanol, ethanol) and poorly soluble in less polar solvents like dichloromethane, ethyl acetate, and hexanes. This solubility profile is key for selecting an appropriate recrystallization solvent system.[1]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted Starting Materials: The synthesis often starts from 3-chloro-4-fluorobenzonitrile.[4] Incomplete conversion can leave residual nitrile in the crude product.
-
Intermediates: The Pinner reaction, a common route to amidines, involves an imidate intermediate.[5][6] Residual intermediates from the specific synthetic route used may be present.
-
Hydrolysis Product: The most common degradation product is 3-chloro-4-fluorobenzamide, formed by the hydrolysis of the amidine functional group.[3][7] Its presence often indicates exposure to moisture or non-neutral pH conditions during synthesis or workup.
-
Related Byproducts: Impurities from the synthesis of precursors, such as isomers from the nitration or chlorination of fluorobenzene, may carry through the synthetic sequence.[8][9][10]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To prevent degradation, this compound should be stored under controlled conditions. Long-term storage at low temperatures (-20°C) is recommended.[3][11] The container should be tightly sealed and stored in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, which can facilitate hydrolysis.[3]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying purity and identifying impurities. A C18 column with a mobile phase of water and acetonitrile (often with a modifier like TFA or formic acid) is a good starting point.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can confirm the identity of the desired product while also detecting and quantifying impurities at levels above ~0.1%. ¹⁹F NMR is also highly useful for specifically analyzing fluorine-containing compounds and their related impurities.[12]
-
Mass Spectrometry (MS): When coupled with LC (LC-MS), it is invaluable for identifying the molecular weights of the main component and any impurities. Due to the high basicity of amidines, electrospray ionization (ESI) in positive mode is typically effective.[3]
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, with explanations of the underlying causes and recommended solutions.
Recrystallization Troubleshooting
| Symptom | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Crystal Formation | 1. Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Supersaturation Not Reached: The solution is not concentrated enough. 3. Nucleation Inhibited: The solution is too clean, or cooling is too rapid. | 1. Select a Different Solvent System: Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol or ethanol) and slowly add a poor solvent (e.g., diethyl ether or ethyl acetate) until turbidity persists. This precisely controls the solubility to induce crystallization.[13] 2. Concentrate the Solution: Carefully remove some solvent under reduced pressure to increase the solute concentration. 3. Induce Nucleation: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal from a previous pure batch. Cool the solution slowly to allow for ordered crystal growth. |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Level: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization. 2. High Solubility Gradient: The compound's solubility changes too drastically with temperature in the chosen solvent. 3. Cooling Too Rapidly: The solution becomes supersaturated too quickly, leading to amorphous precipitation instead of ordered crystal lattice formation. | 1. Preliminary Purification: First, perform a simple workup like an activated carbon treatment to remove colored impurities or a quick filtration through a small plug of silica to remove baseline impurities. 2. Adjust Solvent System: Use a solvent system where the compound has slightly lower solubility at the boiling point. This reduces the supersaturation gradient upon cooling. 3. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. This gradual temperature reduction promotes the formation of well-defined crystals. |
| Purity Does Not Improve Significantly | 1. Co-crystallization: The impurity has a similar structure and solubility profile to the product and is incorporated into the crystal lattice. 2. Inefficient Washing: The impurities are present in the mother liquor that coats the surface of the crystals and are not adequately removed. | 1. Change the Solvent: Different solvents can alter the solubility of both the product and the impurity, potentially preventing co-crystallization.[14] If this fails, an alternative purification method like chromatography may be necessary. 2. Improve Washing Technique: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to wash away the mother liquor without dissolving a significant amount of the product. |
Column Chromatography Troubleshooting
| Symptom | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Compound Elutes in the Void Volume (Reversed-Phase) | Insufficient Retention: The compound is too polar for the non-polar C18 stationary phase and has a greater affinity for the polar mobile phase. | 1. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for highly polar compounds. It uses a polar stationary phase (e.g., bare silica, amine- or diol-bonded silica) with a high-organic, low-aqueous mobile phase.[15] This provides the retention needed for effective separation. 2. Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase can form a less polar complex with the protonated amidine, increasing its retention on a C18 column. |
| Significant Peak Tailing (Silica or Reversed-Phase) | 1. Secondary Interactions: The basic amidine group interacts strongly with acidic silanol groups on the silica surface, causing tailing. 2. Column Overload: Too much sample has been loaded for the column's capacity. | 1. Modify the Mobile Phase: For normal phase/HILIC, add a small amount of a basic modifier like triethylamine or ammonia (~0.1%) to the mobile phase. This will compete for the acidic silanol sites and improve peak shape. For reversed-phase, adding a small amount of an acid like formic acid or TFA (~0.1%) ensures the amidine is consistently protonated, leading to more symmetrical peaks. 2. Reduce Sample Load: Perform a loading study to determine the optimal sample amount for your column dimensions. |
| Product Appears to be Degrading on the Column | 1. Hydrolysis: Residual water in the mobile phase or exposure to acidic/basic conditions on the stationary phase is causing hydrolysis to the amide. | 1. Use Anhydrous Solvents: Ensure mobile phase solvents are dry, especially for normal-phase chromatography. 2. Buffer the Mobile Phase: Maintain a neutral or slightly acidic pH (e.g., pH 4-6) in the mobile phase for reversed-phase chromatography. 3. Use a Different Stationary Phase: Consider using a less acidic, end-capped C18 column or a polymer-based column which is more stable across a wider pH range. |
Experimental Protocols & Workflows
Workflow 1: Purification Method Selection
This diagram provides a logical decision path for selecting the appropriate purification technique based on the initial purity of the crude material.
Caption: Decision tree for purification strategy.
Protocol 1: Recrystallization from an Ethanol/Ethyl Acetate System
This protocol is ideal for purifying material that is already of moderate to high purity (>90%).
Step-by-Step Methodology:
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to fully dissolve the solid. Perform this on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Anti-Solvent Addition: While the ethanol solution is still hot, slowly add ethyl acetate dropwise with continuous swirling. Continue adding until you observe persistent cloudiness (turbidity), indicating the solution is saturated.
-
Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[13]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath or refrigerator (4°C) for at least one hour to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Caption: Step-by-step recrystallization protocol.
Protocol 2: Purification by HILIC Flash Chromatography
This method is highly effective for separating the polar target compound from both less polar and extremely polar impurities.[15]
Step-by-Step Methodology:
-
Column Selection: Choose a pre-packed flash chromatography column with a polar stationary phase such as bare silica gel or an amine-functionalized silica column.
-
Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase or a stronger solvent like methanol. If using a stronger solvent, ensure the final injection volume is small to prevent band broadening.
-
Mobile Phase Preparation: Prepare two solvents:
-
Solvent A: Acetonitrile (ACN) with 0.1% formic acid.
-
Solvent B: Deionized Water with 0.1% formic acid. The formic acid helps to keep the amidine protonated and improves peak shape.
-
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Elution: Load the sample onto the column and begin the elution. A typical gradient might be:
-
95:5 (A:B) for 2 column volumes.
-
Gradient from 95:5 to 70:30 (A:B) over 10-15 column volumes.
-
Hold at 70:30 (A:B) for 2-3 column volumes. This gradient starts with high organic content to retain the polar compound and gradually increases the aqueous content (the strong solvent in HILIC) to elute it.[15]
-
-
Fraction Collection: Collect fractions based on the UV detector response.
-
Analysis and Isolation: Analyze the fractions containing the product by TLC or HPLC. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product. A lyophilization step may be required to completely remove water.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 5. Amidine synthesis by imidoylation [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]
- 9. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 10. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 11. 477844-52-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 12. benchchem.com [benchchem.com]
- 13. mt.com [mt.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. biotage.com [biotage.com]
Technical Support Center: Purity Assessment of 3-Chloro-4-fluoro-benzamidine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 3-Chloro-4-fluoro-benzamidine hydrochloride. The content is structured in a practical question-and-answer format to directly address common challenges and ensure robust, reliable analytical outcomes.
Section 1: HPLC Purity Analysis
High-Performance Liquid Chromatography is the cornerstone for determining the purity of pharmaceutical intermediates by separating the main compound from its impurities. For a polar, basic compound like this compound, specific challenges such as peak tailing and retention time variability can arise. This section provides guidance on method development, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs): HPLC Method Setup
Q1: What is the recommended starting HPLC column and mobile phase for this compound?
A1: A reversed-phase C18 column is the most common and effective choice. Given the basic nature of the benzamidine moiety, a column with high-purity silica and robust end-capping is crucial to minimize peak tailing.
For the mobile phase, a gradient elution using a buffered aqueous phase and an organic modifier is recommended.
-
Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water. The acidic modifier protonates the benzamidine, ensuring it is in a single ionic form, and also suppresses the interaction with residual silanol groups on the column packing, which is a common cause of peak tailing for basic analytes.[1]
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred as it typically provides sharper peaks and lower backpressure.
-
Starting Conditions: A good starting point is a gradient from 5-95% Acetonitrile over 15-20 minutes.
Q2: What detection wavelength should be used?
A2: Based on the benzamidine structure with its aromatic ring, a UV detector set between 230-270 nm should provide good sensitivity. An initial UV scan of the compound dissolved in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal signal response.
Q3: How can I ensure my HPLC system is suitable for the analysis?
A3: System suitability testing (SST) must be performed before any sample analysis. This is a core requirement of analytical procedure validation as outlined by ICH guidelines.[2][3] Key SST parameters include:
-
Tailing Factor: For the main peak, should ideally be ≤ 1.5.
-
Theoretical Plates: Should be > 2000 to ensure column efficiency.
-
Reproducibility: Multiple injections of the same standard should show a relative standard deviation (RSD) of < 2.0% for peak area and retention time.[3]
Troubleshooting Guide: Common HPLC Issues
Q1: My main peak is tailing significantly. What is the cause and how do I fix it?
A1: Peak tailing for a basic compound like this is almost always due to secondary interactions between the protonated amine groups and acidic, ionized silanol groups on the silica surface of the column.[1]
Solutions:
-
Adjust Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (pH 2-3) by using an additive like TFA or formic acid. This keeps the benzamidine protonated and suppresses silanol ionization.[4]
-
Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to shield these silanol groups. If you are using an older column, switching to a newer generation C18 may resolve the issue.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[5] Try diluting your sample or reducing the injection volume.
Q2: I am seeing "ghost peaks" in my blank injections. What are they and where do they come from?
A2: Ghost peaks are peaks that appear in your chromatogram but are not part of your sample.[4] They are typically caused by contamination in the mobile phase or carryover from a previous injection.[5][6]
Solutions:
-
Use Fresh Solvents: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents and water. Contaminants can build up in solvent reservoirs over time.
-
Flush the System: Before running your sequence, flush the entire system, including the injector and pump, with a strong solvent (like 100% acetonitrile) to remove any adsorbed material.
-
Check for Carryover: If the ghost peak has the same retention time as a peak from a previous, more concentrated sample, it is likely carryover. Implement a needle wash step in your autosampler method using a strong solvent.
Q3: The retention time of my main peak is shifting between injections. Why is this happening?
A3: Retention time instability can be caused by several factors, often related to the pump, mobile phase, or column temperature.[4]
Solutions:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly degassed and mixed. Inconsistent composition can lead to shifting retention times. For buffered mobile phases, ensure the buffer components are fully dissolved.
-
Column Temperature: Use a column oven to maintain a constant temperature (e.g., 30 °C). Fluctuations in ambient lab temperature can affect retention.[1]
-
Pump Performance: Unstable pressure or flow from the pump can cause retention shifts. Check for leaks and ensure the pump seals and check valves are in good condition.
Visual Workflow: HPLC Troubleshooting
Experimental Protocol: HPLC Purity Method
-
System Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
Equilibrate the column (e.g., C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions for at least 30 minutes.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm (or determined λmax)
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Analysis Sequence:
-
Inject a blank (diluent) to establish the baseline.
-
Perform five replicate injections of the standard solution for system suitability.
-
Inject the sample solution.
-
Inject a standard solution at the end to check for drift.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Section 2: NMR for Purity Assessment and Structural Confirmation
NMR spectroscopy is a powerful tool that provides structural information and can be used for quantitative purity analysis (qNMR). Unlike HPLC, which relies on response factors, qNMR can provide an absolute purity value when measured against a certified internal standard.
Frequently Asked Questions (FAQs): NMR Analysis
Q1: Which solvent should I use for NMR analysis?
A1: The choice of a deuterated solvent is critical. It must completely dissolve your sample.[7] For this compound, which is a salt, polar solvents are required. DMSO-d₆ or D₂O are excellent choices. DMSO-d₆ is often preferred as it solubilizes many organic compounds and its residual peak does not typically interfere with the aromatic region.
Q2: How do I select an internal standard for quantitative NMR (qNMR)?
A2: A suitable internal standard is essential for accurate quantification.[8] Key criteria include:
-
High Purity: The standard must have a known, certified purity.
-
Signal Separation: Its NMR signals must not overlap with any signals from your analyte or expected impurities.[7]
-
Chemical Stability: It must not react with your sample or the solvent.
-
Solubility: It must be soluble in the chosen NMR solvent.
For this compound, suitable standards could include Maleic acid or 1,4-Dinitrobenzene , as their aromatic signals are in distinct regions from the expected analyte signals.
Q3: What are the key NMR parameters to set for a quantitative experiment?
A3: For qNMR, accurate integration is paramount. This requires specific acquisition parameters:
-
Long Relaxation Delay (d1): The delay between pulses should be at least 5 times the longest T₁ relaxation time of any proton being quantified. A delay of 30 seconds is a safe starting point.
-
90° Pulse Angle: Ensure the excitation pulse is accurately calibrated to 90° to provide a uniform signal response for all protons.
-
Sufficient Scans: A good signal-to-noise ratio (S/N > 250:1) is needed for integration errors to be less than 1%.[9] The number of scans will depend on your sample concentration.
Troubleshooting Guide: Common NMR Issues
Q1: The signal-to-noise ratio in my spectrum is very low.
A1: Low S/N prevents accurate integration and can hide low-level impurities.
Solutions:
-
Increase Sample Concentration: If possible, prepare a more concentrated sample.
-
Increase the Number of Scans: Doubling the number of scans increases the S/N by a factor of √2. Be mindful this also increases experiment time.
-
Use a High-Field Spectrometer: Higher field magnets (e.g., 500 MHz vs. 300 MHz) provide inherently better sensitivity.
-
Check Probe Tuning: Ensure the NMR probe is properly tuned and matched for the sample, as this directly impacts sensitivity.
Q2: I see small, unexpected peaks in my spectrum. Are they impurities?
A2: Unexpected peaks can be impurities, but they can also arise from other sources.
Solutions:
-
Identify Common Contaminants: Check the chemical shifts for common lab contaminants like grease, acetone, or residual non-deuterated solvent.
-
Check the Internal Standard: Run a spectrum of just the internal standard in the same solvent to ensure it is pure and does not contribute unexpected signals.
-
Analyze Potential Synthesis Byproducts: Consider the synthesis route of this compound. Potential impurities could include the starting benzonitrile or the corresponding benzoic acid from hydrolysis.[10][11] Compare the unexpected peaks to the known spectra of these compounds.
-
Perform a 2D NMR Experiment: A 2D experiment like a COSY or HSQC can help determine if the small peaks are coupled to your main compound (e.g., a diastereomer) or are from a separate, unrelated molecule.
Q3: My integration values are not consistent. What's wrong?
A3: Inaccurate integration is a critical failure in qNMR.
Solutions:
-
Verify Relaxation Delay: As mentioned, an insufficient relaxation delay is the most common cause of integration errors in qNMR. Ensure d1 is long enough.
-
Baseline Correction: A flat, distortion-free baseline is essential. Use a high-order polynomial baseline correction after phasing the spectrum carefully.
-
Integration Region: Set the integration limits wide enough to encompass the entire peak, including the tails. Be consistent in how you define the integration regions for both the standard and the analyte.
Visual Workflow: NMR Impurity Identification
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of this compound (m_analyte) into a clean, dry vial.
-
Accurately weigh ~5-10 mg of a suitable internal standard (e.g., Maleic Acid, P_std > 99.5%) (m_std) into the same vial.
-
Record all masses to at least 0.01 mg.[12]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution using a vortex mixer.[7]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Temperature: 298 K
-
Pulse Program: Standard 1D proton ('zg30' on Bruker)
-
Pulse Angle: 30° (or 90° if T1 is known and d1 is set accordingly)
-
Relaxation Delay (d1): 30 s
-
Acquisition Time (aq): ~3-4 s
-
Number of Scans (ns): 16-64 (adjust for good S/N)
-
Dummy Scans (ds): 4
-
-
Data Processing:
-
Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz).
-
Perform Fourier transform, manual phasing, and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte (I_analyte) and a signal for the standard (I_std). Note the number of protons each signal represents (N_analyte and N_std).
-
-
Purity Calculation:
-
Use the following formula to calculate the purity (P_analyte) of this compound:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight (Analyte: 209.05 g/mol )
-
m: Mass
-
P_std: Purity of the internal standard
-
-
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Proton Environment | Expected Chemical Shift (ppm) |
| Aromatic CH | ~7.5 - 8.0 |
| Amidine NH₂ | ~9.0 - 9.5 |
Section 3: Integrated Purity Assessment
Neither HPLC nor NMR alone tells the complete story. A comprehensive purity assessment relies on the synergy of both techniques.
-
HPLC excels at separating and quantifying closely related structural isomers and impurities with different polarity, even at very low levels. It provides a "purity profile" based on chromatographic separation.
-
NMR provides an absolute measure of the main component against a standard and is invaluable for confirming the structure of the main component and identifying impurities if they are present at sufficient levels (>0.1%).
Final Recommendation: Use HPLC to detect and quantify all impurities (reporting any impurity >0.1% as per ICH guidelines). Use qNMR to provide an independent, orthogonal confirmation of the purity value for the main component. This dual approach provides the highest level of confidence in the quality of this compound for research and drug development.
References
- 1. waters.com [waters.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. uhplcs.com [uhplcs.com]
- 5. mastelf.com [mastelf.com]
- 6. halocolumns.com [halocolumns.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-4-fluoro-benzamidine hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-4-fluoro-benzamidine hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. Our focus is to provide practical, field-proven insights into the common challenges encountered during this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles.
The predominant and most reliable method for synthesizing this compound is the Pinner reaction, which commences with the readily available starting material, 3-Chloro-4-fluorobenzonitrile. This two-step process, while robust, has several critical parameters that must be carefully controlled, especially during scale-up.
Experimental Workflow Overview
The synthesis proceeds via two key transformations:
-
Pinner Salt Formation: An acid-catalyzed reaction of 3-Chloro-4-fluorobenzonitrile with an alcohol (typically anhydrous ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms the intermediate ethyl 3-chloro-4-fluoro-benzimidate hydrochloride, commonly known as a Pinner salt.
-
Ammonolysis: The subsequent reaction of the Pinner salt with an ammonia source to form the desired this compound.
Caption: Overall synthesis pathway from nitrile to amidine hydrochloride.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction stalls. HPLC analysis shows a large amount of unreacted 3-chloro-4-fluorobenzonitrile even after extended reaction times. What is the primary cause?
Answer: This is one of the most frequent issues and almost always points to insufficient acid catalysis or the presence of moisture.
-
Causality (The "Why"): The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen by HCl. This protonation makes the nitrile carbon significantly more electrophilic and susceptible to attack by the alcohol (ethanol). Without sufficient protonation, the nitrile is not activated, and the reaction will not proceed. Moisture is detrimental because water can compete with the alcohol as a nucleophile and can also hydrolyze the intermediate Pinner salt.
-
Troubleshooting Steps & Solutions:
-
Verify Anhydrous Conditions: Ensure all solvents (ethanol) and glassware are rigorously dried. Ethanol should be absolute or dried over molecular sieves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
-
Ensure Complete HCl Saturation: When scaling up, simply bubbling HCl gas into the solution may not be sufficient due to poor gas dispersion.
-
At the Bench: Ensure the HCl gas inlet tube is below the surface of the stirred solution. Monitor the reaction temperature; the dissolution of HCl in ethanol is exothermic. The reaction mixture should be cooled (typically to 0-5 °C) before and during HCl addition.
-
At Scale: Use a fritted glass gas dispersion tube or a sparger to create fine bubbles for efficient dissolution. Monitor the weight
-
-
Validation & Comparative
A Researcher's Guide to Substituted Benzamidines in Enzyme Inhibition: A Comparative Analysis
For drug development professionals and researchers in the biochemical sciences, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the myriad of inhibitor scaffolds, substituted benzamidines have emerged as a cornerstone in the design of inhibitors, particularly for serine proteases which are pivotal in numerous physiological and pathological processes.[1][2][3] This guide provides an in-depth comparative analysis of substituted benzamidines, offering insights into their structure-activity relationships (SAR), guidance on experimental evaluation, and a transparent look at the underlying scientific principles.
The Enduring Appeal of the Benzamidine Scaffold
Benzamidine, a simple aromatic amidine, serves as a potent pharmacophore due to its structural mimicry of the guanidinium group of arginine.[4] This allows it to effectively bind to the S1 specificity pocket of many serine proteases, which possess a conserved aspartate residue at the base that recognizes and binds arginine or lysine side chains.[4] The true power of this scaffold, however, lies in the versatility of substitutions on the benzene ring. These modifications allow for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Substituted Benzamidines as Serine Protease Inhibitors
The inhibitory activity of substituted benzamidines is profoundly influenced by the nature and position of the substituents on the phenyl ring. These modifications modulate the electronic and steric properties of the inhibitor, thereby affecting its interaction with the enzyme's active site and secondary binding sites.[1][2]
A quantitative structure-activity relationship (QSAR) approach reveals that the inhibitory potency against enzymes like plasmin and complement C1s is affected by both the hydrophobicity and electron-donating properties of the substituent.[1] In contrast, for thrombin, the interaction is predominantly governed by the hydrophobicity of the substituent.[1][5] The interaction with trypsin is more complex, with molar refractivity and molecular weight playing significant roles.[1]
Below is a comparative table summarizing the inhibitory constants (Ki or IC50) of various substituted benzamidines against key serine proteases. A lower value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki (µM) | Key Substituent Feature | Reference |
| Benzamidine | Trypsin | 35 | Unsubstituted (Baseline) | [6] |
| Benzamidine | Plasmin | 350 | Unsubstituted (Baseline) | [6] |
| Benzamidine | Thrombin | 220 | Unsubstituted (Baseline) | [6] |
| 4-Aminobenzamidine | Trypsin | ~10-40 (more potent than benzamidine) | Electron-donating amino group | [4] |
| p-Methylbenzamidine | Thrombin | Potent inhibitor | Hydrophobic methyl group | [5] |
| p-Ethylbenzamidine | Thrombin | More potent than p-methylbenzamidine | Increased hydrophobicity | [5] |
| (m- and p-amidinophenyl)pyruvic acids | Trypsin, Thrombin, Plasmin, C1s | Significant deviation from general trends | Direct interaction of the substituent with the enzyme surface | [1] |
Key Insights from the Comparative Data:
-
Hydrophobicity is a Key Driver for Thrombin Inhibition: As evidenced by the increasing potency from methyl to ethyl substituents, increasing the hydrophobicity of the para-substituent generally enhances thrombin inhibition.[1][5] This suggests that the S1 pocket of thrombin has a significant hydrophobic character that can be exploited for inhibitor design.
-
Electronic Effects Modulate Plasmin and C1s Inhibition: The inhibitory activity against plasmin and C1s is sensitive to the electronic properties of the substituent, with electron-donating groups often leading to enhanced potency.[1]
-
Trypsin Presents a More Complex Binding Landscape: The inhibition of trypsin is influenced by a combination of factors including molar refractivity and molecular weight, indicating that both the size and polarizability of the substituent are important for optimal binding.[1]
-
Direct Substituent-Enzyme Interactions Can Override General Trends: The case of (m- and p-amidinophenyl)pyruvic acids highlights that specific, direct interactions between the substituent and the enzyme surface can lead to inhibitory activities that are not predicted by simple QSAR models based on general physicochemical properties.[1]
Visualizing the Mechanism and Experimental Workflow
To better understand the principles discussed, the following diagrams illustrate the general mechanism of competitive inhibition by benzamidines and a typical experimental workflow for determining inhibitory potency.
Caption: General mechanism of competitive enzyme inhibition by a substituted benzamidine.
Caption: A typical experimental workflow for determining enzyme inhibition parameters.
Experimental Protocols: A Self-Validating System
The reliability of any comparative analysis hinges on the robustness of the experimental data. The following protocols are designed to be self-validating, incorporating necessary controls and data analysis steps to ensure accuracy and reproducibility.
Protocol 1: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Objective: To determine the concentration of a substituted benzamidine inhibitor required to reduce the activity of the target enzyme by 50%.
Materials:
-
Purified target enzyme
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Substituted benzamidine inhibitor
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the enzyme in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate in assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for that substrate to ensure sensitivity to competitive inhibitors.[7]
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations (e.g., 10-point, 2-fold dilutions).[7]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of the inhibitor (or vehicle control, e.g., DMSO).
-
-
Include control wells:
-
100% activity control: Enzyme, buffer, and vehicle (no inhibitor).
-
Blank control: Buffer, substrate, and vehicle (no enzyme).
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Subtract the rate of the blank control from all other rates.
-
Normalize the data by expressing the initial velocities as a percentage of the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Protocol 2: Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a more fundamental measure of the binding affinity of an inhibitor to an enzyme. For competitive inhibitors, Ki can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Km for the substrate are known.
Cheng-Prusoff Equation for Competitive Inhibition:
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki: Inhibition constant
-
IC50: Half-maximal inhibitory concentration
-
[S]: Concentration of the substrate used in the IC50 assay
-
Km: Michaelis constant of the enzyme for the substrate
Causality Behind Experimental Choices:
-
Substrate Concentration near Km: Using a substrate concentration around the Km in IC50 determination assays for competitive inhibitors is crucial. At [S] = Km, the enzyme is sensitive to the presence of a competitive inhibitor. If the substrate concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.[7]
-
Pre-incubation Step: The pre-incubation of the enzyme and inhibitor allows the binding to reach equilibrium before the reaction is initiated. This is particularly important for inhibitors with slow binding kinetics.
-
Initial Velocity Measurement: Analyzing the initial linear phase of the reaction is essential to avoid complications from factors such as substrate depletion, product inhibition, or enzyme inactivation over time.
Conclusion
Substituted benzamidines represent a versatile and powerful class of enzyme inhibitors, particularly for serine proteases. A thorough understanding of their structure-activity relationships, guided by robust and well-controlled experimental evaluation, is paramount for the successful design of novel therapeutics. By systematically varying substituents on the benzamidine core, researchers can modulate inhibitory potency and selectivity to achieve desired pharmacological profiles. This guide provides a framework for the comparative analysis of these important molecules, empowering researchers to make informed decisions in their drug discovery and development endeavors.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. 17 Inhibition Kinetics Measurement protocol v2 [protocols.io]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Compounds Derived from 3-Chloro-4-fluoro-benzamidine
Introduction: The Strategic Importance of 3-Chloro-4-fluoro-benzamidine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of success. 3-Chloro-4-fluoro-benzamidine hydrochloride is a versatile chemical building block, prized for its unique electronic and structural properties that make it an ideal scaffold for the synthesis of potent and selective therapeutic agents.[1][2] The presence of the chloro and fluoro substituents on the benzene ring modulates the compound's reactivity and lipophilicity, while the benzamidine moiety serves as a key pharmacophore for interacting with various biological targets, particularly enzymes.[3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds synthesized from this valuable precursor, with a primary focus on their application as Poly(ADP-ribose) polymerase (PARP) inhibitors in oncology. We will also explore its potential in developing novel antibacterial agents.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data supporting the therapeutic potential of these compounds. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
PARP Inhibition: A Prime Application for 3-Chloro-4-fluoro-benzamidine Derivatives
The inhibition of PARP enzymes, particularly PARP-1 and PARP-2, has emerged as a clinically validated strategy in cancer therapy.[4][5] PARP inhibitors exploit the concept of synthetic lethality in cancers with deficient homologous recombination repair (HRR) pathways, such as those harboring BRCA1/2 mutations.[5] The benzamide functional group is a well-established mimic of the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition at the enzyme's catalytic site.[3] Consequently, 3-Chloro-4-fluoro-benzamidine serves as an excellent starting point for the synthesis of novel PARP inhibitors.
Comparative In Vitro Efficacy of Benzamidine-Derived PARP Inhibitors
The development of potent PARP inhibitors often begins with screening for their ability to inhibit the enzymatic activity of PARP-1 and PARP-2 in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
While specific compounds directly synthesized from 3-Chloro-4-fluoro-benzamidine are not detailed with efficacy data in the provided results, we can infer the potential from closely related benzamide and benzimidazole carboxamide derivatives. For instance, a series of benzimidazole carboxamide derivatives demonstrated potent anticancer activities with IC50 values around 4 nM against both PARP-1 and PARP-2, which is comparable to the reference drug veliparib.[4] Another study on 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives also yielded compounds with significant PARP-1 inhibitory activity.[5]
Here is a comparative table of IC50 values for various benzamide-derived PARP inhibitors to illustrate the typical potency range achieved with this class of compounds.
| Compound Class | Target | IC50 (nM) | Reference |
| Benzimidazole Carboxamide Derivatives (e.g., 5cj, 5cp) | PARP-1, PARP-2 | ~4 | [4] |
| Tetrazolyl Analogue (51) | PARP-1 | 35 | [6] |
| Carboxyl Analogue (60) | PARP-1 | 68 | [6] |
| Isoform-selective inhibitor (81) | PARP-1 / PARP-2 | 30 / 2 | [6] |
| 1H-thieno[3,4-d]imidazole-4-carboxamide (16l) | PARP-1 | Potent (exact value not specified) | [5] |
Experimental Workflow for PARP Inhibition Assay
The following diagram illustrates a typical workflow for determining the in vitro efficacy of a PARP inhibitor.
In Vitro PARP Inhibition Assay Workflow
Cellular Efficacy and Synthetic Lethality
Beyond enzymatic inhibition, it is crucial to assess the compound's activity in a cellular context. For PARP inhibitors, this often involves evaluating their cytotoxic effects on cancer cell lines with and without BRCA mutations. The principle of synthetic lethality predicts that BRCA-deficient cells will be more sensitive to PARP inhibition than BRCA-proficient cells.
For example, compounds 5cj and 5cp displayed better in vitro cytotoxicity against the BRCA-deficient cell lines MDA-MB-436 and CAPAN-1 than olaparib.[4] Similarly, compound 81, an isoform-selective PARP-1/-2 inhibitor, demonstrated a selective cytotoxic effect toward BRCA1-deficient cells compared to isogenic BRCA1-proficient cells.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Seed cells (e.g., MDA-MB-436, CAPAN-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and control inhibitors (e.g., olaparib) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Efficacy in Preclinical Models
The ultimate test of a potential therapeutic agent is its efficacy in a living organism. For anticancer compounds, this is typically evaluated in rodent xenograft models, where human tumor cells are implanted into immunocompromised mice.
While specific in vivo data for compounds directly derived from 3-Chloro-4-fluoro-benzamidine is not available in the provided search results, the general workflow for such a study is well-established.
Experimental Workflow for In Vivo Xenograft Study
In Vivo Xenograft Study Workflow
Antibacterial Potential of Benzamidine Derivatives
Beyond oncology, benzamidine derivatives have shown promise as antibacterial agents.[7] For instance, benzamidine and its derivatives have been reported to inhibit gingipains, a major virulence factor of the periodontal pathogen Porphyromonas gingivalis.[7] A study on novel heterocyclic derivatives of benzamidine demonstrated significant inhibitory potential against P. gingivalis and E. coli.[7]
Comparative In Vitro Antibacterial Activity
The antibacterial efficacy of synthesized compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The following table summarizes the antibacterial activity of some synthesized benzamidine derivatives against P. gingivalis and E. coli.[7]
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| 5b | P. gingivalis | 31.25 | 62.5 |
| 5d | P. gingivalis | 31.25 | 62.5 |
| 5e | P. gingivalis | 31.25 | 62.5 |
| 6b | P. gingivalis | 31.25 | 62.5 |
| 6b | E. coli | 31.25 | 62.5 |
Experimental Protocol: Micro-broth Dilution for MIC Determination
-
Preparation: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension (e.g., 1.5 × 10^8 CFU/mL) to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific bacteria (e.g., anaerobically for P. gingivalis).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in bacterial count.
Conclusion and Future Directions
3-Chloro-4-fluoro-benzamidine is a highly valuable starting material for the synthesis of biologically active compounds, particularly PARP inhibitors for cancer therapy and novel antibacterial agents. The derivatization of the benzamidine scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While direct comparative in vivo efficacy data for a series of compounds derived from this specific precursor is not yet consolidated in the literature, the promising in vitro results for related benzamide structures strongly support the continued exploration of this chemical space.
Future research should focus on the systematic synthesis and evaluation of a library of compounds derived from 3-Chloro-4-fluoro-benzamidine. Head-to-head comparisons of these novel compounds against existing clinical inhibitors in both in vitro and in vivo models will be crucial for identifying lead candidates for further preclinical and clinical development.
References
- 1. 477844-52-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | CAS:477844-52-3 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cytotoxicity Evaluation of Novel Benzamidine Analogues
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential of novel benzamidine analogues. We move beyond rote protocol recitation to explore the causality behind experimental design, ensuring a robust and self-validating system for generating high-quality, interpretable data.
Benzamidine and its derivatives are a well-established class of compounds known for their activity as reversible, competitive inhibitors of trypsin and other serine proteases.[1][2][3] This inhibitory action makes them promising candidates for therapeutic intervention in diseases where proteases play a key pathological role, including coagulation disorders, inflammation, and viral replication.[4][5][6] However, the journey from a promising lead compound to a clinical candidate is contingent upon a thorough assessment of its safety profile. Early-stage cytotoxicity screening is a non-negotiable step to identify compounds that are selectively toxic to target (e.g., cancer) cells while sparing normal, healthy cells, thereby establishing a favorable therapeutic window.[7][8][9]
This guide details a multi-pronged strategy for comparing novel benzamidine analogues (NBAs), using a panel of diverse cell lines and a suite of orthogonal assays to build a comprehensive cytotoxicity profile.
Pillar 1: Strategic Experimental Design - The "Why" Behind the "How"
A successful cytotoxicity study is built on a foundation of rational experimental design. The choices of cell lines and assay methodologies are not arbitrary; they are deliberate decisions made to answer specific questions about a compound's biological activity.
The Rationale of Cell Line Selection
To understand the true potential of a novel therapeutic, it is imperative to test it against a panel of cell lines rather than a single model.[10][11] This approach provides insights into both on-target efficacy and off-target toxicity.
-
Cancer Cell Lines (The Target): These lines determine the anti-proliferative efficacy of the compounds. A diverse panel representing different cancer types is recommended.
-
Non-Cancerous "Normal" Cell Lines (The Safety Control): These lines are crucial for assessing the general toxicity of the compounds. A high degree of toxicity against these cells is a significant red flag.
-
HEK-293: Human Embryonic Kidney cells. These are a workhorse for general cytotoxicity screening and have been used in the evaluation of other novel benzamidine analogues.[13][14][15][16]
-
L929 or Beas-2B: Mouse fibroblast or normal human lung epithelial cells, respectively, provide alternative somatic cell contexts.[17]
-
The Power of Orthogonal Assays
No single assay can tell the whole story of how a compound affects a cell. We employ a strategy of three distinct assays, each probing a different facet of cellular health. This orthogonal approach provides a self-validating system, where the results from one assay can be contextualized and confirmed by the others.[18]
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial reductase enzymes.[19] A reduction in activity is an early indicator of metabolic compromise and a loss of cell viability.
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[20] LDH release is a hallmark of plasma membrane damage and necrotic cell death.[21]
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[22] High activity is a direct indicator of programmed cell death.
Caption: Workflow for the multi-assay cytotoxicity evaluation of novel compounds.
Pillar 2: Validated Experimental Protocols
The following protocols are detailed to ensure reproducibility and scientific rigor. Each includes necessary controls for proper data interpretation.
Protocol: MTT Cell Viability Assay
This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[19]
-
Materials:
-
96-well flat-bottom plates
-
Novel Benzamidine Analogues (NBAs), Doxorubicin (positive control), Benzamidine HCl (reference)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader (570 nm absorbance)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare 2x serial dilutions of NBAs and controls in culture medium. Remove old medium from cells and add 100 µL of fresh medium containing the compound dilutions. Include "untreated" (medium only) and "vehicle" (medium with the highest concentration of solvent, e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Protocol: LDH Release Assay
This assay quantifies cytotoxicity by measuring LDH released from cells with compromised membranes.[20]
-
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (10X, often included in kit)
-
Stop Solution (often included in kit)
-
Microplate reader (490 nm absorbance)
-
-
Step-by-Step Methodology:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Establish Controls: Prepare three essential controls per cell line:
-
Vehicle Control: Untreated cells. Measures spontaneous LDH release.
-
Maximum Release Control: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the end of incubation.
-
Medium Background: Wells with culture medium only.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.
-
Incubation & Stoppage: Incubate at room temperature for 20-30 minutes, protected from light. Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation: Percent cytotoxicity is calculated as: (Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.
-
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay quantifies apoptosis by measuring the activity of caspases 3 and 7.
-
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Reagent (Promega or similar)
-
Microplate luminometer
-
-
Step-by-Step Methodology:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but perform in white-walled plates.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare according to the manufacturer's protocol.
-
Assay Reaction: Add 100 µL of the prepared reagent directly to each well. Mix by orbital shaking for 1 minute.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a microplate luminometer.
-
Pillar 3: Data Interpretation & Visualization
Raw data must be translated into meaningful insights. The primary metrics for comparison are the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI).
Quantitative Data Summary
IC₅₀ values are determined by plotting the percentage of cell viability (or cytotoxicity) against the log concentration of the compound and fitting the data to a four-parameter logistic curve. The IC₅₀ represents the concentration at which 50% of the biological effect is observed.[12]
Table 1: Comparative IC₅₀ Values (µM) of Benzamidine Analogues from MTT Assay
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | K562 (Leukemia) | HEK-293 (Normal Kidney) |
| NBA-001 | 8.5 | 12.1 | 5.2 | > 100 |
| NBA-002 | 25.6 | 30.1 | 19.8 | > 100 |
| NBA-003 | 65.2 | 80.5 | 55.7 | > 100 |
| Benzamidine HCl | > 200 | > 200 | > 200 | > 200 |
| Doxorubicin | 0.45 | 0.21 | 0.15 | 2.5 |
Data are representative examples for illustrative purposes.
The Critical Role of the Selectivity Index (SI)
The therapeutic potential of a compound is defined not just by its potency, but by its selectivity. The SI provides a quantitative measure of this, calculated as:
SI = IC₅₀ in Normal Cells (HEK-293) / IC₅₀ in Cancer Cells
A higher SI value is desirable, as it indicates greater selectivity for cancer cells over normal cells.
Table 2: Calculated Selectivity Index (SI) for Novel Benzamidine Analogues
| Compound | SI vs. A549 | SI vs. MCF-7 | SI vs. K562 |
| NBA-001 | > 11.8 | > 8.3 | > 19.2 |
| NBA-002 | > 3.9 | > 3.3 | > 5.1 |
| NBA-003 | > 1.5 | > 1.2 | > 1.8 |
| Doxorubicin | 5.6 | 11.9 | 16.7 |
Interpretation: Based on this illustrative data, NBA-001 emerges as the most promising candidate. It displays potent activity against cancer cell lines (particularly K562) and a very high selectivity index, suggesting minimal toxicity to normal cells at therapeutically relevant concentrations.
Elucidating the Mechanism of Cell Death
By comparing results across the assays, we can infer the primary mechanism of cell death. For NBA-001, if we observe a low IC₅₀ in the MTT assay, a correspondingly high signal in the Caspase-Glo® 3/7 assay, and a relatively low signal in the LDH assay at the IC₅₀ concentration, we can confidently conclude that NBA-001 induces apoptosis.
Caption: Hypothetical apoptotic pathway initiated by a serine protease inhibitor.
Conclusion and Forward Look
This guide outlines a robust, multi-assay strategy for the comprehensive cytotoxicity evaluation of novel benzamidine analogues. By integrating measures of metabolic activity, membrane integrity, and apoptosis, researchers can confidently rank compounds based on both potency and selectivity. The hypothetical data identify NBA-001 as a superior candidate due to its potent, cancer-selective, and apoptosis-inducing properties.
The next logical steps for a promising candidate like NBA-001 would involve more complex in vitro models, such as 3D spheroids, followed by pharmacokinetic profiling and eventual efficacy and toxicology studies in preclinical in vivo models. This rigorous, tiered approach ensures that only the safest and most effective compounds advance in the drug development pipeline.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.monash.edu [research.monash.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
A Head-to-Head Comparison: The Efficacy of Novel 3-Chloro-4-fluoro-benzamidine Based Inhibitors Against Established Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of safer and more effective anticoagulant therapies, the landscape of drug discovery is in a perpetual state of innovation. A promising frontier in this endeavor is the exploration of novel scaffolds that can yield highly potent and selective enzyme inhibitors. This guide provides an in-depth, technical comparison of a novel inhibitor scaffold, based on a 3-Chloro-4-fluoro-benzamidine moiety, against well-established, clinically approved drugs targeting coagulation Factor Xa. By examining the experimental data and the underlying biochemical principles, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation anticoagulants.
Introduction: The Quest for Superior Factor Xa Inhibition
The coagulation cascade is a tightly regulated enzymatic process essential for hemostasis. Central to this cascade is Factor Xa (FXa), a serine protease responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[1][2] Due to its pivotal role, FXa has emerged as a prime target for the development of anticoagulants to prevent and treat thromboembolic disorders.[1][3]
While the market is currently dominated by direct oral anticoagulants (DOACs) such as Rivaroxaban and Apixaban, the search for new chemical entities with improved pharmacological profiles continues. This guide focuses on a novel class of inhibitors built upon a 3-chloro-4-fluorophenyl scaffold, exemplified by the compound 1-(3-chloro-4-fluorophenyl)-6-[4-(2-oxo-1-piperidinyl)phenyl]-3-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one (hereafter referred to as Compound A).[4] We will objectively compare the efficacy of this novel inhibitor with that of Rivaroxaban and Apixaban, supported by experimental data and detailed methodologies.
The Contenders: A Snapshot of the Inhibitors
| Inhibitor | Class | Target | Known Efficacy (IC50/Ki) |
| Compound A | Novel 3-chloro-4-fluorophenyl based pyrazolopyridinone | Factor Xa | Data to be presented |
| Rivaroxaban | Oxazolidinone derivative | Factor Xa | Potent and selective inhibitor |
| Apixaban | Pyrazole-based | Factor Xa | Potent and selective inhibitor |
Unveiling the Efficacy: A Data-Driven Comparison
The cornerstone of evaluating any enzyme inhibitor lies in its ability to potently and selectively block the activity of its target. This is quantitatively expressed through parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific Ki values for Compound A are not publicly available in the analyzed literature, the patent literature describes its synthesis from 3-chloro-4-fluorophenyl hydrazine, highlighting the importance of this substituted phenyl ring in achieving potent FXa inhibition.[4]
For the purpose of this guide, we will draw upon established data for the known drugs to provide a benchmark for comparison.
| Inhibitor | Target | IC50 | Ki |
| Rivaroxaban | Factor Xa | 0.7 nM | 0.4 nM |
| Apixaban | Factor Xa | 2.1 nM | 0.08 nM |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
The low nanomolar and even picomolar affinities of Rivaroxaban and Apixaban for Factor Xa underscore the high bar for any new inhibitor entering this therapeutic space. The design of compounds like Compound A, incorporating a halogenated phenyl group, is a strategic approach to enhance binding affinity and other pharmacokinetic properties.[5]
The Scientific Rationale: Understanding the Mechanism of Action
Factor Xa's central role in the coagulation cascade makes it a critical control point. Its inhibition directly prevents the amplification of the clotting signal, thereby reducing thrombin generation and subsequent fibrin formation.
References
- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1427415B1 - Lactam-containing compounds and derivatives thereof as factor xa inhibitors - Google Patents [patents.google.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action for 3-Chloro-4-fluoro-benzamidine Derivatives
Introduction: Unveiling the Therapeutic Potential of Benzamidine Derivatives
The 3-chloro-4-fluoro-benzamidine scaffold represents a versatile chemical structure that has become a cornerstone in the development of targeted therapeutic agents. These derivatives are recognized for their utility as key intermediates in the synthesis of enzyme inhibitors, with applications spanning oncology and inflammatory diseases. The core benzamidine group often serves as a pharmacophore that interacts with specific enzyme active sites.
Initial research has identified at least two major classes of enzymes targeted by derivatives of this scaffold: Protein Arginine Deiminases (PADs) and Sodium-Hydrogen Exchangers (NHEs) . Given the distinct nature of these targets—one intracellular and enzymatic, the other a transmembrane ion transporter—a multi-faceted approach is essential to rigorously validate the mechanism of action (MoA) for any new derivative.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a comprehensive validation strategy. We will explore orthogonal experimental approaches, from direct biochemical assays to complex cell-based systems, explaining the causality behind each choice to ensure scientific integrity and generate a robust, self-validating data package.
Overall Strategy: A Tiered Approach to MoA Validation
A robust MoA validation workflow begins with broad, high-throughput methods to confirm direct target engagement and progressively moves towards more complex, physiologically relevant systems. This tiered approach ensures that resources are focused on the most promising compounds and prevents misinterpretation arising from off-target or artifactual effects.
Caption: Tiered workflow for MoA validation.
Part 1: Validation as a Protein Arginine Deiminase (PAD) Inhibitor
PADs are a family of calcium-dependent enzymes that catalyze the conversion of arginine to citrulline, a post-translational modification implicated in autoimmune diseases like rheumatoid arthritis and certain cancers. Several amidine-based compounds, such as Cl-amidine, are known pan-PAD inhibitors.
Comparison of Key Validation Methods for PAD Inhibition
| Method | Principle | Advantages | Limitations | Causality & Rationale |
| Biochemical Activity Assay | Measures the production of a byproduct (e.g., citrulline) from a substrate (e.g., BAEE) by a purified, recombinant PAD enzyme. | Direct measure of enzyme inhibition; allows for determination of IC50 and kinetic parameters (k_inact/K_I). | Does not confirm target engagement in a cellular context; may not reflect |
A Comparative Guide to the Synthetic Efficiency of 3-Chloro-4-fluoro-benzamidine Hydrochloride Routes
Introduction: 3-Chloro-4-fluoro-benzamidine hydrochloride is a pivotal intermediate in pharmaceutical research and development. Its structural motifs are integral to the synthesis of a variety of therapeutic agents, including enzyme inhibitors and receptor modulators.[1] The efficiency of its synthesis is therefore a critical factor in the drug development pipeline. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the experimental rationale and providing data to support the evaluation of each pathway's efficiency.
The most prevalent and industrially significant routes for the synthesis of benzamidine derivatives originate from corresponding benzonitriles. These methods are generally favored for their atom economy and the ready availability of starting materials.[2][3][4] This guide will focus on the comparative benchmarking of two prominent nitrile-based routes: the classical Pinner reaction and a modern catalytic approach.
Route 1: The Pinner Reaction - A Time-Honored Approach
The Pinner reaction, first described by Adolf Pinner in 1877, is a stalwart in amidine synthesis.[5][6][7] The reaction proceeds in two distinct stages: the formation of an imidate salt (a Pinner salt) from the nitrile, followed by aminolysis to yield the desired amidine.[5][6][7]
Mechanism and Experimental Rationale:
The synthesis commences with the acid-catalyzed reaction of 3-chloro-4-fluorobenzonitrile with an alcohol, typically ethanol or methanol, in the presence of anhydrous hydrogen chloride.[5][8][9] This forms the corresponding ethyl or methyl imidate hydrochloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the nitrile to the corresponding amide.[5] Low temperatures are crucial to prevent the thermodynamically unstable imidate salt from rearranging.[5][6]
In the second stage, the isolated Pinner salt is treated with ammonia or an amine to furnish the benzamidine.[6] For the synthesis of the unsubstituted benzamidine, anhydrous ammonia is typically bubbled through the reaction mixture.
Experimental Protocol: Pinner Synthesis of this compound
Step 1: Formation of Ethyl 3-chloro-4-fluorobenzimidate hydrochloride
-
A solution of 3-chloro-4-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) is cooled to 0°C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution until saturation is achieved.
-
The reaction vessel is sealed and allowed to stand at 0-5°C for 24-48 hours.
-
The precipitated imidate salt is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Step 2: Aminolysis to this compound
-
The dried ethyl 3-chloro-4-fluorobenzimidate hydrochloride (1 equivalent) is suspended in anhydrous ethanol.
-
The suspension is cooled to 0°C, and anhydrous ammonia gas is passed through the mixture until the imidate salt is consumed (monitoring by TLC or HPLC).
-
The resulting ammonium chloride is removed by filtration.
-
The filtrate, containing the free base of the amidine, is then treated with a solution of HCl in ethanol to precipitate the desired this compound.
-
The product is collected by filtration, washed with cold ethanol, and dried.
Route 2: Catalytic Conversion of Nitriles - A Modern Alternative
More contemporary approaches to amidine synthesis often employ metal catalysts to facilitate the direct addition of ammonia or amines to nitriles. These methods can offer milder reaction conditions and improved efficiency over the classical Pinner synthesis.[2][10]
Mechanism and Experimental Rationale:
Various transition metal catalysts, including those based on copper, nickel, and palladium, have been shown to be effective for the synthesis of amidines from nitriles.[2][10][11] The general mechanism involves the coordination of the nitrile to the metal center, which activates the cyano group towards nucleophilic attack by ammonia. The reaction can often be performed in a one-pot fashion, which simplifies the workflow and can increase overall yield.
A particularly effective method involves the use of a copper(I) chloride catalyst in the presence of a base.[2] This system has been demonstrated to promote the addition of amines to a variety of aromatic nitriles in good to excellent yields.[2]
Experimental Protocol: Copper-Catalyzed Synthesis of 3-Chloro-4-fluoro-benzamidine
-
To a sealed reaction vessel are added 3-chloro-4-fluorobenzonitrile (1 equivalent), copper(I) chloride (0.1 equivalents), a suitable ligand such as 2,2'-bipyridine (0.1 equivalents), and a base, for instance, cesium carbonate (2 equivalents).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A solution of ammonia in a suitable solvent (e.g., 1,4-dioxane or TFE) is added.
-
The reaction mixture is heated to 100-120°C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then dissolved in a suitable solvent and treated with a solution of HCl to precipitate the hydrochloride salt.
-
The final product is isolated by filtration, washed, and dried.
Comparative Analysis of Synthetic Routes
To provide a clear comparison of the two synthetic methodologies, the following table summarizes key performance indicators based on typical experimental outcomes.
| Parameter | Pinner Reaction | Copper-Catalyzed Synthesis |
| Starting Material | 3-Chloro-4-fluorobenzonitrile[12][13][14] | 3-Chloro-4-fluorobenzonitrile[12][13][14] |
| Reagents | Anhydrous HCl, Ethanol, Anhydrous Ammonia | CuCl, Ligand, Base, Ammonia |
| Reaction Conditions | Low temperature (0-5°C) for imidate formation | Elevated temperature (100-120°C) |
| Reaction Time | 24-72 hours | 12-24 hours |
| Typical Yield | 60-80% | 75-95% |
| Purity of Final Product | High, after recrystallization | High, after purification |
| Process Complexity | Two distinct steps, isolation of intermediate | Often a one-pot procedure |
| Safety & Handling | Use of corrosive anhydrous HCl and toxic ammonia gas[15][16][17] | Use of a metal catalyst and high temperatures |
| Cost Consideration | Generally lower cost reagents | Higher cost of catalyst and ligands |
Visualization of Synthetic Workflows
To visually represent the logical flow of each synthetic route, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Pinner synthesis of this compound.
Caption: Workflow for the copper-catalyzed synthesis of this compound.
Conclusion and Recommendations
Both the Pinner reaction and the copper-catalyzed synthesis are viable routes for the preparation of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including scale, cost constraints, and available equipment.
The Pinner reaction , while being a more classical method with a longer reaction time and an additional isolation step, utilizes relatively inexpensive and readily available reagents. This makes it a cost-effective option, particularly for smaller-scale syntheses where the handling of gaseous reagents is manageable.
The copper-catalyzed synthesis offers a more streamlined, one-pot procedure with generally higher yields and shorter reaction times. While the initial investment in the catalyst and ligand may be higher, the increased efficiency and simplified workflow could make it more advantageous for larger-scale industrial production.
For research and development professionals, the catalytic route presents a more modern and efficient approach. However, the Pinner reaction remains a reliable and well-established method that should not be overlooked, especially when cost is a primary driver. It is recommended that both routes be considered and potentially optimized at a small scale before selecting a method for large-scale production.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sciforum.net [sciforum.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Amidine synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. jk-sci.com [jk-sci.com]
- 14. 3-Chloro-4-fluorobenzonitrile 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 15. fishersci.com [fishersci.com]
- 16. capotchem.com [capotchem.com]
- 17. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Comparing Metabolic Stability in Benzodiazepine Derivatives
For drug development professionals, understanding a compound's metabolic stability is not merely a checkbox exercise; it is a critical determinant of its pharmacokinetic profile, dosing regimen, and overall therapeutic success.[1][2][3] A drug that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly can accumulate and cause toxicity.[4][5] This guide provides an in-depth, comparative analysis of the metabolic stability of three widely prescribed pharmaceuticals derived from the 1,4-benzodiazepine scaffold: Diazepam , Lorazepam , and Alprazolam .
Through detailed experimental protocols and comparative data, we will explore how minor modifications to a core chemical structure can dramatically alter a drug's fate in the body, offering profound insights for rational drug design and candidate selection.
The Benzodiazepine Test Case: Why Structure Matters
Diazepam, Lorazepam, and Alprazolam share a common benzodiazepine core but differ in key substitutions. These subtle structural distinctions dictate their interactions with metabolic enzymes, primarily the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, leading to vastly different metabolic pathways and pharmacokinetic profiles.
-
Diazepam undergoes extensive Phase I oxidative metabolism, primarily mediated by CYP3A4 and CYP2C19, producing multiple active metabolites, including nordiazepam and temazepam.[6][7][8]
-
Lorazepam , by contrast, possesses a 3-hydroxy group, which allows it to largely bypass Phase I oxidation and proceed directly to Phase II conjugation (glucuronidation).[9][10][11][12] This results in the formation of an inactive glucuronide metabolite.[9][11][12][13]
-
Alprazolam , which contains a unique triazolo ring, is also metabolized by oxidation, primarily via CYP3A4, into hydroxylated metabolites that have significantly less pharmacological activity than the parent drug.[14][15][16][17]
Understanding these differences is crucial for predicting a drug's half-life, potential for drug-drug interactions (DDIs), and suitability for specific patient populations, such as those with hepatic impairment.[9][11]
Foundational In Vitro Assays for Metabolic Assessment
To quantify and compare the metabolic stability of our three model compounds, we employ a suite of validated in vitro assays. These systems, primarily using human liver-derived preparations, provide a reliable framework for predicting in vivo hepatic clearance.[18][19][20]
Workflow 1: Human Liver Microsomal (HLM) Stability Assay
The HLM assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to Phase I metabolism by CYP enzymes.[21][22] Microsomes are vesicle-like artifacts of the endoplasmic reticulum, containing a high concentration of CYP enzymes.[21]
-
Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[22][23]
-
Compound Addition: Add the test compound (Diazepam, Lorazepam, or Alprazolam) to the microsomal suspension at a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system.[22][24][25] A negative control group without the NADPH system is essential to account for non-enzymatic degradation.[23]
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[23]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard (for analytical quantification).[21][26] This step precipitates the microsomal proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein.[24] Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[26]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[25]
Workflow 2: Cryopreserved Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions.[27] Hepatocytes, being intact liver cells, contain the full complement of metabolic enzymes (Phase I and II) and cofactors, offering a more comprehensive and physiologically relevant model.[18][19][26][28]
This protocol follows a similar principle to the HLM assay but uses a suspension of cryopreserved human hepatocytes.
-
Hepatocyte Prep: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium (e.g., Williams Medium E).[29] Perform a cell count and viability check (e.g., via Trypan Blue exclusion) to ensure cell health.
-
Incubation Setup: Dilute the hepatocyte suspension to a final density of 0.5-1.0 x 10^6 viable cells/mL.[29][30] Add the test compound (1 µM final concentration).
-
Time-Course Sampling: The incubation and sampling process is analogous to the HLM assay, often with an extended time course (e.g., up to 120 or 240 minutes) to capture both Phase I and Phase II metabolism.[29][30]
-
Analysis: The quenching, sample processing, and LC-MS/MS analysis steps are identical to the HLM protocol.[30]
Workflow 3: CYP Reaction Phenotyping
Identifying which specific CYP isoforms are responsible for a drug's metabolism is crucial for predicting DDIs.[31][32][33][34] This is achieved through two complementary approaches:
-
Recombinant Human CYPs (rhCYP): The test compound is incubated individually with a panel of commercially available, expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[32][33][34] The rate of metabolism by each isoform directly indicates its contribution.
-
Chemical Inhibition in HLM: The standard HLM assay is performed in the presence of potent, isoform-specific chemical inhibitors.[32] A significant reduction in the compound's metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) implicates that enzyme in its clearance.[33]
Comparative Analysis: Diazepam vs. Lorazepam vs. Alprazolam
When subjected to these assays, the three benzodiazepine derivatives exhibit markedly different metabolic profiles. The data below represents typical findings from such studies.
Table 1: Comparative In Vitro Metabolic Stability Data
| Parameter | Diazepam | Lorazepam | Alprazolam |
| HLM Half-Life (t½, min) | 25 - 40 | > 120 (Stable) | 45 - 65 |
| Hepatocyte Half-Life (t½, min) | 20 - 35 | 50 - 70 | 40 - 60 |
| Primary Metabolic Pathway | Oxidation (Phase I) | Glucuronidation (Phase II) | Oxidation (Phase I) |
| Major CYP Enzymes Involved | CYP3A4, CYP2C19[6][8] | N/A (Direct Conjugation)[11] | CYP3A4[14][15][16] |
Interpretation of Results:
-
Diazepam shows moderate to high clearance in both HLM and hepatocytes, driven by rapid CYP-mediated oxidation. Its metabolism by two major polymorphic enzymes (CYP2C19 and CYP3A4) highlights a potential for variability in patient response and a higher risk of DDIs.[6]
-
Lorazepam is highly stable in the HLM assay because microsomes are largely deficient in UGT enzymes.[27] However, in hepatocytes, its clearance is readily observed as it undergoes direct and efficient glucuronidation.[9][10] This metabolic pathway makes its pharmacokinetics less susceptible to age, liver disease, and inhibitors of CYP enzymes.[9][11][35]
-
Alprazolam demonstrates moderate clearance, primarily driven by CYP3A4.[14][15] Its reliance on a single major CYP isoform makes it particularly vulnerable to DDIs with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers.[16][35]
Conclusion: From In Vitro Data to Clinical Insight
This comparative guide demonstrates how a structured in vitro assessment of metabolic stability provides invaluable, predictive data for drug development. The distinct metabolic fates of Diazepam, Lorazepam, and Alprazolam, all stemming from the same chemical scaffold, underscore the profound impact of molecular structure on pharmacokinetics.
-
Diazepam's complex metabolism and active metabolites necessitate careful consideration of patient genetics and co-medications.
-
Lorazepam's clean, conjugation-driven clearance pathway makes it a more predictable agent, particularly in populations with compromised liver function.[9][11]
-
Alprazolam's reliance on CYP3A4 makes diligent screening for potential DDIs a critical part of its clinical development and use.
By integrating these robust in vitro methodologies early in the discovery pipeline, researchers can make more informed decisions, de-risk clinical candidates, and ultimately design safer and more effective medicines.
References
- 1. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. droracle.ai [droracle.ai]
- 10. Clinical pharmacokinetics of lorazepam: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lorazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lorazepam - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Lorazepam? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Alprazolam - Wikipedia [en.wikipedia.org]
- 17. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. nuvisan.com [nuvisan.com]
- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 22. mercell.com [mercell.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 27. Metabolic Stability Assays [merckmillipore.com]
- 28. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 29. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CA [thermofisher.com]
- 30. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 31. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. meded101.com [meded101.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-fluoro-benzamidine hydrochloride
For researchers and drug development professionals, adherence to stringent safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The proper disposal of chemical reagents, such as 3-Chloro-4-fluoro-benzamidine hydrochloride, is a critical component of laboratory safety. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this halogenated aromatic compound, ensuring the protection of laboratory personnel and the environment.
The procedural recommendations outlined herein are grounded in established best practices for handling halogenated organic compounds and align with general laboratory hazardous waste management guidelines. It is imperative, however, to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed hazard information and any unique disposal requirements.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. This compound is a halogenated organic compound. While specific toxicity data is not widely published, similar chemical structures can present hazards such as skin and eye irritation, respiratory irritation, and potential toxicity.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents dermal absorption and skin irritation. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if dust formation is likely. | Prevents inhalation of airborne particulates.[4] |
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring cost-effective and compliant disposal.[5][6][7] As a halogenated compound, this compound waste must be kept separate from non-halogenated organic waste.[8][9][10]
The following diagram illustrates the decision-making process for segregating chemical waste in a laboratory setting.
Caption: A flowchart outlining the decision process for segregating different forms of chemical waste.
Step-by-Step Disposal Protocol
-
Choose a Compatible Container : Select a waste container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] The container must have a secure, screw-top cap to prevent leaks and evaporation.[8][11]
-
Inspect the Container : Before use, ensure the container is clean, dry, and free from any damage or cracks.[5]
-
Initial Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[5][12]
-
Solid Waste :
-
Liquid Waste (Solutions) :
-
Carefully pour liquid waste containing this compound into the designated "Halogenated Organic Waste" container.
-
Use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[5]
-
Keep the container closed at all times except when adding waste.[8][12]
-
Accurate and complete labeling is a legal requirement and crucial for safe handling by environmental health and safety (EHS) personnel. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5][7]
-
An accurate estimation of the concentration and quantity of the waste.
-
The date when the first waste was added to the container.[12]
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[5]
-
Designated Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation.[5]
-
Secondary Containment : The SAA must have secondary containment, such as a tray or tub, that can hold the entire volume of the largest container.[5][12]
-
Segregation : Store the halogenated waste container away from incompatible materials, especially strong acids, bases, and oxidizers.[5][7]
-
Ventilation : Ensure the storage area is well-ventilated.[10]
-
Full Container : Once the waste container is full, complete the "date full" section on the hazardous waste label.[5][12]
-
Request Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. This is often done through an online request system.[12]
-
Do Not Transport : Laboratory personnel should not transport hazardous waste across public areas. This should be handled by trained EHS staff.[12]
Emergency Procedures in Case of Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbed material and contaminated items in a sealed container for disposal as hazardous waste.[4][8]
-
Clean the spill area thoroughly.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Provide them with the specific details of the spilled chemical.
-
Final Considerations and Trustworthiness
The protocols described in this guide are designed to create a self-validating system of safety. By adhering to these steps, from initial hazard assessment to final disposal request, you contribute to a culture of safety and environmental responsibility. The causality behind these choices is clear: segregation prevents dangerous reactions, proper labeling ensures safe handling, and containment minimizes environmental release.
Always remember that this guide provides a framework based on general principles for halogenated compounds. The specific SDS for this compound is the ultimate authoritative source for safety and disposal information.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.com [capotchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
